molecular formula C7H9ClN2 B1294302 2-Chloro-5-methyl-1,4-phenylenediamine CAS No. 5307-03-9

2-Chloro-5-methyl-1,4-phenylenediamine

Cat. No.: B1294302
CAS No.: 5307-03-9
M. Wt: 156.61 g/mol
InChI Key: CPCPKQUNFFHAIZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,4-phenylenediamine (CAS 5307-03-9) is a high-purity organic compound supplied as a light yellow to brown powder or crystal . This benzenediamine derivative, with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol, is characterized by a melting point of 146.0 to 149.0 °C . It serves as a versatile and fundamental intermediate in scientific research, particularly in the synthesis of dyes and pigments. Its molecular structure allows for the development of chromophores used to create colorants for textiles, paints, inks, and plastics, impacting the resulting dye's shade, intensity, and fastness properties . Furthermore, this compound is a valuable building block in the development of high-performance polymers and can be used in the synthesis of materials for specialized applications such as thermal imaging . As an air-sensitive material, it is recommended to store this product in a cool, dark place under inert gas . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylbenzene-1,4-diamine
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InChI

InChI=1S/C7H9ClN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPKQUNFFHAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201146
Record name 2,5-Diamino-4-chlorotoluene
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Molecular Weight

156.61 g/mol
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CAS No.

5307-03-9
Record name 2-Chloro-5-methyl-1,4-benzenediamine
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Record name 2,5-Diamino-4-chlorotoluene
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Record name 2,5-Diamino-4-chlorotoluene
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Record name 2,5-diamino-4-chlorotoluene
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Record name 2-Chloro-5-methyl-1,4-benzenediamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methyl-1,4-phenylenediamine: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methyl-1,4-phenylenediamine, also known as 4-chloro-2,5-diaminotoluene, is a substituted aromatic diamine with significant applications as a chemical intermediate. While primarily utilized in the synthesis of dyes and pigments, its structural motif is of growing interest in the field of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and purification protocols. Furthermore, this document explores its potential as a scaffold for the development of novel therapeutic agents, outlining a representative experimental workflow for biological screening and a hypothetical signaling pathway that could be targeted by its derivatives.

Core Properties

This compound is a light brown crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference(s)
IUPAC Name 2-Chloro-5-methylbenzene-1,4-diamine
Synonyms 4-Chloro-2,5-diaminotoluene, 2-Chloro-5-methyl-p-phenylenediamine
CAS Number 5307-03-9[1]
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.61 g/mol [1]
Appearance Light brown powder/crystals[1]
Melting Point 147 °C[1]
Boiling Point 297.4 °C (at 760 mmHg) (Predicted)
Density 1.281 g/cm³ (Predicted)
Solubility Soluble in hot water, alcohol, and ether. Diaminotoluenes are generally soluble in organic solvents.[2][3] A derivative, DIACETOACET-2-CHLORO-5-METHYL-1,4-PHENYLENEDIAMIDE, is noted to be soluble in alcohols and ketones.[4]
pKa Not available
Spectral Properties (Predicted)
Spectroscopy Predicted Data
¹H NMR Signals corresponding to aromatic protons, methyl protons, and amine protons.
¹³C NMR Signals for aromatic carbons, methyl carbon.
FT-IR (cm⁻¹) ~3400-3200 (N-H stretch, two bands for primary amine), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1620 (N-H bend), ~1500 (aromatic C=C stretch), ~1250 (aromatic C-N stretch), ~800 (C-H out-of-plane bend), ~750 (C-Cl stretch).[5][6]
Mass Spec (m/z) Molecular ion peak (M+) at ~156, with a significant M+2 peak at ~158 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[7][8]

Synthesis and Purification

Synthesis Protocol

A common route for the synthesis of this compound involves the reduction of the corresponding nitroaniline precursor.[1]

Reaction: Reduction of 2-chloro-5-methyl-4-nitroaniline.

Reagents and Materials:

  • 2-chloro-5-methyl-4-nitroaniline

  • Isopropyl alcohol

  • Water

  • Potassium hydroxide

  • 1,2-Benzoquinone (o-Quinone)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 60 g of isopropyl alcohol and 50 g of water.

  • To this solvent mixture, add 37.3 g of 2-chloro-5-methyl-4-nitroaniline, 5 g of potassium hydroxide, and 0.6 g of 1,2-benzoquinone.[1]

  • Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product can be isolated by filtration and washing with cold water.

This procedure has been reported to yield approximately 28.6 g (91% yield) of 2-chloro-5-methyl-p-phenylenediamine with a purity of 99.9% as determined by gas chromatography (GC) analysis.[1]

Purification Protocol

Recrystallization is a standard method for the purification of substituted phenylenediamines.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. For phenylenediamines, solvents such as water, ethanol, or toluene can be effective.[9][10] Given the solubility profile, a mixture of ethanol and water or isopropyl alcohol could be a good starting point.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., isopropyl alcohol or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be briefly boiled to remove colored impurities.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Applications in Drug Discovery

Phenylenediamine scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets.[11] Derivatives of phenylenediamines have been investigated as factor Xa inhibitors and potential anticancer agents, often targeting protein kinases.[12]

Hypothetical Experimental Workflow for Biological Screening

The following workflow illustrates a general approach to screening derivatives of this compound for potential kinase inhibitory activity.

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_cellular Cellular Assays start This compound Scaffold synthesis Parallel Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Kinase Inhibition Assay (e.g., Kinase-Glo®) purification->primary_screen Test Compounds dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) selectivity->cell_viability Lead Compounds target_engagement Target Engagement Assay (e.g., Western Blot for p-target) cell_viability->target_engagement

A general workflow for the synthesis and screening of novel kinase inhibitors.
Hypothetical Signaling Pathway

Derivatives of this compound could potentially be designed to target specific signaling pathways implicated in diseases such as cancer. The diagram below illustrates a hypothetical scenario where a derivative acts as a kinase inhibitor in a generic cancer cell signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Derivative of This compound inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

Safety and Handling

This compound is known to be an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with established use in the dye industry and significant potential in the realm of drug discovery. Its phenylenediamine core represents a privileged scaffold that can be derivatized to generate libraries of compounds for biological screening. While specific biological activity for the parent compound is not yet well-documented in publicly available literature, its utility as a building block for creating targeted therapies, such as kinase inhibitors, warrants further investigation by researchers in medicinal chemistry and pharmacology. The protocols and conceptual frameworks presented in this guide offer a starting point for such explorations.

References

An In-depth Technical Guide to 2-Chloro-5-methyl-1,4-phenylenediamine (CAS: 5307-03-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-methyl-1,4-phenylenediamine, a chemical intermediate with applications in various industries. This document collates available data on its chemical and physical properties, synthesis and purification protocols, analytical methods, and safety information. While primarily utilized in the dye industry, its structural similarity to biologically active phenylenediamines warrants an examination of its potential, albeit currently underexplored, relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, also known as 4-Chloro-2,5-diaminotoluene, is a substituted aromatic diamine.[1] It typically appears as a light brown or pale yellow crystalline powder.[2][3] The fundamental properties of this compound are summarized in the table below. It is important to note that some of these values are predicted or estimated and should be confirmed experimentally for critical applications.

PropertyValueSource(s)
CAS Number 5307-03-9[4]
Molecular Formula C₇H₉ClN₂[4]
Molecular Weight 156.61 g/mol [4]
Appearance Light brown to pale yellow powder/crystal[2][3]
Melting Point 147 °C[4]
Boiling Point (est.) 257.77 °C[4]
Density (est.) 1.1845 g/cm³[4]
pKa (Predicted) 4.65 ± 0.10[4]
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone.[5]

Synthesis and Purification

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reduction of a nitroaniline precursor.[2][4] The following protocol is based on a reported procedure.[2][4]

Reaction Scheme:

G cluster_product Product reactant1 2-Chloro-5-methyl-4-nitroaniline product This compound reactant1->product Reaction reactant2 o-Quinone (catalyst) reactant2->product Reaction reagents KOH Isopropanol/Water reagents->product Reaction

Caption: Synthetic route to this compound.

Experimental Protocol:

  • Preparation: In a suitable reaction vessel, charge 60 g of isopropyl alcohol and 50 g of water.

  • Addition of Reactants: To the solvent mixture, add 37.3 g of 2-chloro-5-methyl-4-nitroaniline, 5 g of potassium hydroxide, and 0.6 g of 1,2-benzoquinone (o-Quinone) as a catalyst.[2][4]

  • Reaction: The specific reaction conditions (temperature, time) are not detailed in the available literature but would typically involve heating to reflux to ensure the completion of the reduction.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve cooling, filtration to remove any solids, and extraction.

  • Yield and Purity: This procedure has been reported to yield 28.6 g (91% yield) of this compound with a purity of 99.9% as determined by Gas Chromatography (GC) analysis.[2][4]

Purification by Recrystallization

Experimental Protocol (Adapted):

  • Dissolution: In a reaction vessel, dissolve the crude this compound in toluene. A mass ratio of approximately 2.5-3.5:1 (toluene:diamine) is suggested. Heat the mixture to 60–90 °C with stirring to ensure complete dissolution.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities. Maintain the temperature between 60–80 °C to prevent premature crystallization.

  • Crystallization (Two-Step Cooling):

    • Gradually cool the filtrate to 30–35 °C with continuous stirring to induce the formation of crystals.

    • Further cool the resulting slurry to 5–15 °C to maximize the precipitation of the purified product.

  • Isolation and Drying: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold toluene. Dry the purified product under a vacuum or in a nitrogen atmosphere at 40-60 °C.

Analytical Methods

The purity of this compound is crucial for its subsequent applications. The primary methods for its analysis are chromatographic.

Gas Chromatography (GC)

GC is the reported method for determining the purity of the synthesized product, achieving 99.9% in one instance.[2][4] While the specific parameters were not detailed, a general GC method for a related compound can be outlined.

Workflow for GC Analysis:

G cluster_GC Gas Chromatography - Mass Spectrometry (GC-MS) A Sample Preparation (Dissolve in suitable solvent, e.g., Ethyl Acetate) C Injection (e.g., 1 µL) A->C B GC-MS System D Separation (Capillary Column, e.g., DB-5ms) E Detection (Mass Spectrometer in SIM mode) F Data Analysis (Quantification against internal standard) E->F

Caption: General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of phenylenediamine isomers. A method for related compounds can be adapted for this compound.

Suggested HPLC Method Parameters (Starting Point):

ParameterRecommended Condition
Column Primesep 100 (or equivalent C18 column), 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% Sulfuric Acid)
Flow Rate 1.0 mL/min
Detection UV at 200-210 nm
Injection Vol. 1-5 µL

Applications

Dye and Pigment Intermediate

The primary and well-documented application of this compound is as a key intermediate in the synthesis of a wide range of colorants.[6] Its molecular structure is conducive to creating chromophores that produce vibrant and durable colors for textiles, paints, inks, and plastics.[6]

Potential in Pharmaceutical and Agrochemical Synthesis

While specific examples are scarce in publicly available literature, a derivative, N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide), is noted for its use in preparing pharmaceutical and pesticide intermediates.[5] The diamine functionality of the core molecule makes it a potentially useful building block in medicinal chemistry for constructing more complex molecules. Aromatic amines are precursors in the synthesis of many classes of bioactive compounds.

Biological Activity and Relevance in Drug Development

There is currently no direct research on the biological activity or drug development applications of this compound itself. However, the biological effects of the parent compound, p-phenylenediamine (PPD), have been studied and may offer insights into potential mechanisms of action and toxicity for its derivatives.

A study on human urothelial cells demonstrated that PPD induces apoptosis (programmed cell death). The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This, in turn, triggers the caspase cascade, a key component of the apoptotic pathway. Furthermore, the study indicated that PPD leads to the downregulation of pro-survival signaling pathways, including NF-κB, mTOR, and Wnt.

Hypothesized Signaling Pathway (Based on p-Phenylenediamine Data):

G PPD Phenylenediamine Derivative ROS Increased ROS PPD->ROS NFkB NF-κB Pathway PPD->NFkB Inhibition mTOR mTOR Pathway PPD->mTOR Inhibition Wnt Wnt Pathway PPD->Wnt Inhibition Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Survival Cell Survival & Proliferation NFkB->Survival mTOR->Survival Wnt->Survival

Caption: Potential signaling pathways affected by phenylenediamines.

This information is critical for drug development professionals, as it highlights potential cytotoxic effects and pathways that could be modulated. The genotoxicity and carcinogenic potential of aromatic amines are well-known concerns that must be thoroughly evaluated if considering such a scaffold for pharmaceutical development.

Safety and Handling

This compound is classified as an irritant to the skin and eyes.[2][4] Phenylenediamine derivatives are also known as potential skin sensitizers, capable of causing allergic contact dermatitis.

Hazard Summary:

Hazard TypeDescription
Acute Toxicity Irritating to skin and eyes.
Sensitization Potential for skin sensitization.
Handling Precautions
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Engineering Controls Use in a well-ventilated area or with local exhaust ventilation.
Storage Store in a cool, dry place in a tightly sealed container. The compound is noted to be air-sensitive.[3]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS: 5307-03-9) is a well-defined chemical intermediate with established synthesis routes and a primary application in the dye industry. For the drug development community, its utility as a synthetic building block is plausible but not yet demonstrated in the public domain. The significant biological activity of the parent p-phenylenediamine, particularly its ability to induce apoptosis and modulate key cell survival pathways, suggests that derivatives like this compound should be handled with care and would require extensive toxicological evaluation before consideration in any pharmaceutical context. Further research is needed to explore any unique biological activities of this specific compound and its potential as a scaffold in medicinal chemistry.

References

"2-Chloro-5-methyl-1,4-phenylenediamine" synthesis from 2-chloro-5-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine from its precursor, 2-chloro-5-methyl-4-nitroaniline. The primary transformation involves the reduction of the nitro group to an amine. This document outlines various methodologies to achieve this conversion, providing detailed experimental protocols and a comparative analysis of their efficiencies.

Executive Summary

The synthesis of this compound, a key intermediate in the manufacturing of dyes and pharmaceuticals, is critically dependent on the effective reduction of 2-chloro-5-methyl-4-nitroaniline. This guide explores several prevalent reduction methods, including a high-yield approach utilizing an o-quinone catalyst system, and the classical Béchamp reduction using iron powder in an acidic medium. Each method presents distinct advantages in terms of yield, purity, cost, and operational complexity.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis routes from 2-chloro-5-methyl-4-nitroaniline to this compound, facilitating a direct comparison of their efficacy.

MethodReagentsSolvent(s)YieldPurityKey Parameters
o-Quinone Catalysiso-Quinone, Potassium Hydroxide, 1,2-BenzoquinoneIsopropyl Alcohol, Water91%99.9%Mild reaction conditions.[1]
Béchamp ReductionIron powder, Hydrochloric AcidNot specified in abstract84-86%-Product melting point: 146-148 °C.
Catalytic Transfer HydrogenationHydrazine hydrate, Pd/C or Raney NickelMethanolGood-Selective for nitro group over halogens.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: o-Quinone Catalysis

This method employs an o-quinone derivative in a basic medium to facilitate the reduction of the nitro group.

Reagents:

  • 2-chloro-5-methyl-4-nitroaniline

  • Isopropyl Alcohol

  • Water

  • Potassium Hydroxide

  • 1,2-Benzoquinone

Procedure: [1]

  • A reaction vessel is charged with 60 g of isopropyl alcohol and 50 g of water.

  • 37.3 g of 2-chloro-5-methyl-4-nitroaniline is added to the solvent mixture.

  • 5 g of potassium hydroxide and 0.6 g of 1,2-benzoquinone are subsequently added.

  • The reaction mixture is stirred under controlled temperature conditions until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, the product, this compound, is isolated.

  • The isolated product is then purified, yielding 28.6 g of the final product.

Method 2: Béchamp Reduction (Iron/HCl)

A classical and cost-effective method for the reduction of aromatic nitro compounds using iron metal in the presence of an acid.

Reagents:

  • 2-methyl-4-nitro-5-chloro-aniline

  • Iron powder

  • Hydrochloric Acid

Procedure:

  • The synthesis commences with the hydrolysis of N-acetyl-2-methyl-4-nitro-5-chloro-aniline to yield 2-methyl-4-nitro-5-chloro-aniline.

  • The resulting 2-methyl-4-nitro-5-chloro-aniline is then subjected to reduction.

  • The reduction is carried out using iron powder in the presence of hydrochloric acid.

  • The reaction proceeds until the nitro group is fully reduced to the corresponding amine.

  • Work-up and purification of the reaction mixture yield the target product, 2-methyl-5-chloro-1,4-p-phenylenediamine.

Method 3: Catalytic Transfer Hydrogenation

This method utilizes hydrazine hydrate as a hydrogen source in the presence of a metal catalyst to achieve the reduction of the nitro group. This approach is noted for its selectivity in reducing nitro groups without affecting aryl halides.[1]

Reagents:

  • 2-chloro-5-methyl-4-nitroaniline

  • Hydrazine hydrate

  • Palladium on carbon (Pd/C) or Raney Nickel

  • Methanol

General Procedure: [1]

  • The 2-chloro-5-methyl-4-nitroaniline is dissolved in methanol in a suitable reaction flask.

  • The catalyst (e.g., Pd/C or Raney Nickel) is added to the solution.

  • Hydrazine hydrate is added portion-wise to the reaction mixture at a controlled temperature.

  • The reaction is monitored for completion.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified to yield this compound.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow.

G cluster_reduction Reduction of Nitro Group start 2-chloro-5-methyl-4-nitroaniline o_quinone o-Quinone, KOH, 1,2-Benzoquinone start->o_quinone Method 1 bechamp Fe / HCl start->bechamp Method 2 cth Hydrazine Hydrate, Pd/C or Ra-Ni start->cth Method 3 product This compound o_quinone->product bechamp->product cth->product

Caption: Synthesis pathways for this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Prepare Reagents and Solvents reactor Set up Reaction Vessel reagents->reactor charge Charge Reactor with Starting Material and Solvents reactor->charge add_reagents Add Reducing Agents/ Catalysts charge->add_reagents react Run Reaction under Controlled Conditions add_reagents->react monitor Monitor Reaction (TLC/HPLC) react->monitor isolate Isolate Crude Product (e.g., Filtration, Extraction) monitor->isolate purify Purify Product (e.g., Recrystallization) isolate->purify analyze Analyze Final Product (Yield, Purity) purify->analyze

Caption: General experimental workflow for synthesis and purification.

References

Spectroscopic and Synthetic Profile of 2-Chloro-5-methyl-1,4-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a known synthetic route for the organic intermediate, 2-Chloro-5-methyl-1,4-phenylenediamine. Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8Singlet1HAr-H
~6.7Singlet1HAr-H
~4.0 (broad)Singlet4H-NH₂
~2.1Singlet3H-CH₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~140C -NH₂
~138C -NH₂
~125C -Cl
~120C -CH₃
~118Ar-C H
~115Ar-C H
~18-C H₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (asymmetric and symmetric)
3200 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch
1620 - 1580StrongN-H Bend (Scissoring)
1500 - 1400Medium to StrongAromatic C=C Stretch
1300 - 1200MediumC-N Stretch
850 - 750StrongC-H Out-of-plane Bend
700 - 600MediumC-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative AbundanceAssignment
156High[M]⁺ (with ³⁵Cl)
158Medium[M+2]⁺ (with ³⁷Cl)
141Medium[M-CH₃]⁺
121Medium[M-Cl]⁺

Ionization Method: Electron Ionization (EI)

Synthesis Pathway

This compound can be synthesized via the reduction of 2-chloro-5-methyl-4-nitroaniline. A common laboratory-scale synthesis is outlined below.

Synthesis_Pathway 2-chloro-5-methyl-4-nitroaniline 2-chloro-5-methyl-4-nitroaniline Product This compound 2-chloro-5-methyl-4-nitroaniline->Product Reduction of Nitro Group Reducing_Agent Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) Reducing_Agent->Product

Caption: Synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_Data Process Raw Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Reference Reference to Solvent Peak Process_Data->Reference Analyze Analyze Spectra Reference->Analyze

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow Background Acquire Background Spectrum (Empty ATR) Sample Place Sample on ATR Crystal Background->Sample Acquire_Sample Acquire Sample Spectrum Sample->Acquire_Sample Process Process Data (Background Subtraction) Acquire_Sample->Process Analyze Analyze Spectrum Process->Analyze

Caption: General workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

MS_Workflow Sample_Intro Sample Introduction Ionization Ionization (Electron Impact) Sample_Intro->Ionization Mass_Analysis Mass Analysis (m/z Separation) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: General workflow for Electron Ionization Mass Spectrometry.

Solubility Profile of 2-Chloro-5-methyl-1,4-phenylenediamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-methyl-1,4-phenylenediamine, a key intermediate in various manufacturing processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined are based on internationally recognized standards, ensuring data reliability and reproducibility for research and development applications.

Qualitative Solubility Summary

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Alcohols Methanol, Ethanol, IsopropanolSoluble
Ketones Acetone, Methyl Ethyl KetoneSoluble
Ethers Diethyl Ether, TetrahydrofuranLikely Soluble
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Likely Soluble
Halogenated Dichloromethane, ChloroformLikely Soluble
Aromatic Toluene, XyleneSparingly Soluble to Soluble
Non-polar Hexane, HeptaneLikely Insoluble

This table is based on the general solubility of aromatic amines and related compounds. Experimental verification is required for precise characterization.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following methodology is adapted from the OECD Guideline 105 ("Water Solubility") and the principles outlined in USP General Chapter <1236> ("Solubility Measurements"), which can be applied to organic solvents.[2][3][4][5][6][7][8][9][10][11] The saturation shake-flask method is the most widely used and reliable technique for determining equilibrium solubility.[8][10]

Principle

An excess amount of this compound is agitated in a specific organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment
  • Solute: this compound (purity > 99%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Constant temperature water bath or incubator with shaker.

    • Glass flasks or vials with screw caps.

    • Magnetic stirrers and stir bars.

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.45 µm PTFE).

    • Volumetric flasks and pipettes.

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method).

Experimental Procedure
  • Preliminary Test: To estimate the approximate solubility, a small amount of the solute is added stepwise to a known volume of the solvent at the test temperature until a persistent solid is observed. This helps in determining the appropriate solute-to-solvent ratio for the definitive test.

  • Definitive Test (Saturation Shake-Flask Method): a. Add an excess amount of this compound (determined from the preliminary test to ensure saturation) to a known volume of the solvent in a flask. b. Seal the flask to prevent solvent evaporation. c. Place the flask in a constant temperature shaker bath and agitate at a controlled speed. The temperature should be maintained at 25 ± 0.5 °C. d. Equilibration time is critical. For aromatic amines, a period of 24 to 48 hours is generally sufficient. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h) and analyzed. Equilibrium is reached when consecutive measurements are in agreement. e. After equilibration, stop the agitation and allow the suspension to settle for a sufficient period (e.g., 1-2 hours) at the same constant temperature. f. Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation of the sample followed by filtration through a syringe filter is recommended. g. Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. h. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method. i. The experiment should be performed in triplicate for each solvent.

Analysis and Calculation

The solubility is calculated from the mean concentration of the triplicate samples, taking into account the dilution factor. The results are typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_end Result start Start weigh Weigh Excess Solute start->weigh add_solvent Add Known Volume of Solvent weigh->add_solvent agitate Agitate at Constant Temp. add_solvent->agitate settle Allow to Settle agitate->settle centrifuge Centrifuge/Filter settle->centrifuge dilute Dilute Supernatant centrifuge->dilute analyze Analyze Concentration (HPLC/GC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

This guide provides a foundational approach for characterizing the solubility of this compound in organic solvents. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data crucial for advancing research and development activities.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Chloro-5-methyl-1,4-phenylenediamine, with a focus on its melting and boiling points. It also details a common synthesis protocol for this compound. This information is intended to support research and development activities involving this chemical intermediate.

Core Properties of this compound

This compound, with the CAS number 5307-03-9, is a chemical compound commonly used as an intermediate in the synthesis of dyes and pigments.[1] Its molecular formula is C₇H₉ClN₂. The purity of this compound is crucial for its application, directly impacting the quality of the final products. It typically appears as a light brown powder or as light yellow to brown crystals.[2]

Physical and Chemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Melting Point 147 °C[2]
Boiling Point 257.77 °C (estimated)[2]
Molecular Weight 156.61 g/mol [2]
Density 1.281 g/cm³[3]
Appearance Light brown powder to crystal[2]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The following is a general experimental protocol for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample at the bottom.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new sample and heat the block again, but at a much slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).

  • Continue heating slowly and record the temperature at which the entire sample has completely melted.

  • The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-1.0 °C).

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-chloro-5-methyl-4-nitroaniline.[2][4]

Materials:

  • 2-chloro-5-methyl-4-nitroaniline

  • Isopropyl alcohol

  • Water

  • Potassium hydroxide

  • 1,2-Benzoquinone (o-Quinone)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charge a reaction vessel with 60 g of isopropyl alcohol and 50 g of water.

  • Add 37.3 g of 2-chloro-5-methyl-4-nitroaniline to the solvent mixture.

  • Introduce 5 g of potassium hydroxide and 0.6 g of 1,2-benzoquinone to the reaction mixture.

  • The reaction is then carried out, presumably with heating and stirring, to facilitate the reduction of the nitro group to an amine group.

  • Upon completion of the reaction, the product, this compound, is isolated.

  • The crude product can be purified by recrystallization to achieve high purity.[5] A purity of 99.9% as determined by Gas Chromatography (GC) analysis has been reported for this method.[2][4]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_chloro_5_methyl_4_nitroaniline 2-Chloro-5-methyl- 4-nitroaniline reaction Reaction 2_chloro_5_methyl_4_nitroaniline->reaction solvents Isopropyl Alcohol Water solvents->reaction reagents Potassium Hydroxide 1,2-Benzoquinone reagents->reaction isolation Isolation reaction->isolation purification Purification (Recrystallization) isolation->purification final_product 2-Chloro-5-methyl- 1,4-phenylenediamine purification->final_product

Caption: Synthesis workflow of this compound.

References

An In-depth Technical Guide to the Health and Safety of 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All personnel handling this chemical should be adequately trained and equipped with appropriate personal protective equipment.

Executive Summary

Physicochemical and Hazard Information

Available data on the physical, chemical, and hazardous properties of 2-Chloro-5-methyl-1,4-phenylenediamine are summarized below.

Physical and Chemical Properties
PropertyValueReference
AppearanceSlight yellow to brown crystals or crystalline powder[2]
Molecular FormulaC₇H₉ClN₂[3]
Molecular Weight156.61 g/mol [3]
Boiling Point143 °C[2]
DensityApproximately 1.3 g/cm³
GHS Hazard Classification
Hazard ClassHazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationWarning

Source: Information compiled from various Safety Data Sheets.

Toxicological Data Summary

Quantitative toxicological data for this compound is largely unavailable in publicly accessible literature and databases. The following tables summarize the known information and highlight the data gaps.

Acute Toxicity
EndpointRouteSpeciesValueClassification
LD50OralNot AvailableNo data availableNot classified
LD50DermalNot AvailableNo data availableNot classified
LC50InhalationNot AvailableNo data availableNot classified
Irritation and Sensitization
EndpointSpeciesResultClassification
Skin Irritation/CorrosionNot AvailableCauses skin irritationCategory 2
Serious Eye Damage/IrritationNot AvailableCauses serious eye irritationCategory 2
Respiratory or Skin SensitizationNot AvailableNo data availableNot classified
Genotoxicity
AssaySystemResult
Bacterial Reverse Mutation (Ames Test)Not AvailableNo data available

Note: A structurally related compound, 2-Chloro-p-phenylenediamine sulfate, was reported to be mutagenic in the Ames test. This suggests a potential for mutagenicity for this compound, but direct evidence is lacking.

Carcinogenicity and Reproductive Toxicity
EndpointRouteSpeciesResult
CarcinogenicityNot AvailableNot AvailableNo data available
Reproductive ToxicityNot AvailableNot AvailableNo data available

Standardized Experimental Protocols

In the absence of specific study reports for this compound, this section details the methodologies for key toxicological endpoints based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols represent the standard approach for generating the data summarized in Section 3.0.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.

Principle: The test substance is administered orally to a group of three animals of a single sex (usually females) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The presence or absence of compound-related mortality determines the next step: either dosing at a higher or lower level, or cessation of testing.

Procedure:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.

  • Fasting: Animals are fasted (food, but not water, is withheld) overnight prior to dosing.

  • Dose Administration: The test substance is administered as a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) step1 Dose 3 Female Rats start->step1 observe1 Observe for 48h step1->observe1 decision1 Mortality? observe1->decision1 step2a Dose 3 animals at next lower level decision1->step2a  ≥2 deaths step2b Dose 3 more animals at same level decision1->step2b  1 death step2c Dose 3 animals at next higher level decision1->step2c  0 deaths decision2a Mortality? step2a->decision2a decision2b Mortality? step2b->decision2b classify Classify based on outcome of steps step2c->classify decision2a->classify decision2b->classify stop Stop Testing classify->stop

Workflow for OECD 423 Acute Toxic Class Method.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro test method is used to predict the skin irritation potential of chemicals by assessing their cytotoxicity on a reconstructed human epidermis (RhE) model.[3][4][5]

Principle: The test chemical is applied topically to a three-dimensional RhE model. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%). Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified.[4][5]

Procedure:

  • Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated.

  • Chemical Application: The test chemical (liquid or solid) is applied to the surface of the tissue in triplicate. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

  • Exposure and Incubation: Tissues are exposed to the chemical for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[5]

  • Viability Assessment: Tissues are incubated with MTT solution. The formazan salt is then extracted from the tissues.

  • Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control.

OECD_439_Workflow start Prepare Reconstructed Human Epidermis (RhE) Tissues step1 Apply Test Chemical, Positive Control, and Negative Control start->step1 step2 Incubate (e.g., 60 min exposure) step1->step2 step3 Rinse and Post-Incubate (e.g., 42 hours) step2->step3 step4 Assess Cell Viability with MTT Assay step3->step4 step5 Extract Formazan and Measure Optical Density step4->step5 decision Mean Viability ≤ 50%? step5->decision result1 Classify as Irritant (GHS Category 2) decision->result1 Yes result2 Classify as Non-Irritant decision->result2 No

Workflow for OECD 439 In Vitro Skin Irritation Test.
Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is designed to assess the potential for a chemical to cause eye irritation or corrosion. A tiered testing strategy is strongly recommended to minimize animal use.[6][7]

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control. The eyes are then examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals.[6][7]

Procedure:

  • Animal Selection: Healthy, young adult albino rabbits are used. Both eyes are examined for pre-existing defects.[6][7]

  • Substance Instillation: A single dose (0.1 mL for liquids, 0.1 g for solids) of the test substance is placed in the conjunctival sac of one eye.[6][7]

  • Observation: Eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if lesions persist.

  • Scoring: Ocular lesions are scored according to a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

OECD_405_Workflow start Weight-of-Evidence Analysis (In vitro data, SAR, pH) decision1 Sufficient evidence for corrosion/irritation? start->decision1 in_vivo_start Start In Vivo Test: Select 1 Albino Rabbit decision1->in_vivo_start No stop Stop and Classify decision1->stop Yes step1 Instill 0.1 mL or 0.1 g of substance into one eye in_vivo_start->step1 step2 Observe and Score Lesions at 1, 24, 48, 72 hours step1->step2 decision2 Corrosive or Severe Irritant Effects? step2->decision2 step3 Test on 2 additional animals if effects are not severe decision2->step3 No decision2->stop Yes step4 Observe and Score Lesions step3->step4 classify Classify based on severity and reversibility of lesions step4->classify

Tiered Testing Workflow for OECD 405 Eye Irritation.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This widely used in vitro assay screens for the mutagenic potential of chemicals.[8]

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts).[9] The bacteria are exposed to the test chemical and plated on a minimal medium lacking the required amino acid. Only bacteria that undergo a reverse mutation can synthesize the amino acid and form visible colonies.[8][10] The assay is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.[10]

Procedure:

  • Strain Selection: At least five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or S. typhimurium TA102).[9]

  • Dose Range Finding: A preliminary test is conducted to determine the appropriate dose range and to check for cytotoxicity.

  • Main Experiment: The test is performed using two methods: the plate incorporation method and the pre-incubation method.

    • Plate Incorporation: The test chemical, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal agar plates.

    • Pre-incubation: The components are incubated together before being mixed with top agar and plated.

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies, typically at least a two- to three-fold increase over the solvent control.

OECD_471_Workflow cluster_no_s9 Without Metabolic Activation (-S9) cluster_s9 With Metabolic Activation (+S9) start Select Bacterial Strains (e.g., S. typhimurium, E. coli) step1 Prepare Test Chemical Dilutions start->step1 plate_no_s9 Plate Incorporation: Mix Bacteria + Chemical + Top Agar Pour on Minimal Agar step1->plate_no_s9 preinc_no_s9 Pre-incubation: Incubate Bacteria + Chemical Then add Top Agar and Plate step1->preinc_no_s9 plate_s9 Plate Incorporation: Mix Bacteria + Chemical + S9 Mix + Top Agar Pour on Minimal Agar step1->plate_s9 preinc_s9 Pre-incubation: Incubate Bacteria + Chemical + S9 Mix Then add Top Agar and Plate step1->preinc_s9 incubate Incubate Plates for 48-72 hours plate_no_s9->incubate preinc_no_s9->incubate plate_s9->incubate preinc_s9->incubate count Count Revertant Colonies incubate->count decision Significant, dose-related increase in revertants? count->decision result1 Positive for Mutagenicity decision->result1 Yes result2 Negative for Mutagenicity decision->result2 No

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their versatile synthesis, which allows for a wide gamut of colors, has led to their extensive use in various industries, including textiles, printing, and biomedical research. The color and properties of an azo dye are largely determined by the aromatic structures connected by the azo bridge. 2-Chloro-5-methyl-1,4-phenylenediamine is a valuable aromatic diamine intermediate in the synthesis of a variety of azo dyes. Its molecular structure, featuring both electron-donating amino groups and an electron-withdrawing chloro group, allows for the creation of dyes with unique shades and fastness properties.

This document provides a detailed protocol for the synthesis of an exemplary monoazo dye by the diazotization of this compound and subsequent coupling with 2-naphthol.

Principle of the Reaction

The synthesis of azo dyes from a primary aromatic amine involves two main steps: diazotization and azo coupling.

  • Diazotization: The primary aromatic amine, in this case, this compound, is converted into a diazonium salt by treating it with nitrous acid (HNO₂). Nitrous acid is unstable and is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[1] The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. In this protocol, 2-naphthol is used as the coupling agent. The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component, leading to the formation of the azo dye.[2] The coupling with phenols is typically carried out under alkaline conditions to deprotonate the hydroxyl group, thereby increasing the electron density of the aromatic ring and facilitating the electrophilic attack.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-((4-amino-3-chloro-6-methylphenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a monoazo dye from this compound and 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

  • Urea (optional, for quenching excess nitrous acid)

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • UV-Vis Spectrophotometer

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.57 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture for an additional 20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution is the diazonium salt solution. A small amount of urea can be added to quench any excess nitrous acid.

Part B: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous and efficient stirring.

  • An intensely colored precipitate of the azo dye should form immediately.[3]

  • Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Filter the precipitated crude dye using a Büchner funnel under suction.

  • Wash the solid product thoroughly with a generous amount of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • For purification, recrystallize the crude product from a suitable solvent such as ethanol.[3] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

  • Determine the melting point and yield of the purified dye.

  • Characterize the dye using spectroscopic methods such as UV-Vis and FT-IR spectroscopy.

Data Presentation

The following table summarizes the key physicochemical properties and expected outcomes for the synthesis of the exemplary azo dye.

ParameterValueReference
Starting Materials
This compound1.57 g (0.01 mol)Stoichiometric
2-Naphthol1.44 g (0.01 mol)Stoichiometric
Product 1-((4-amino-3-chloro-6-methylphenyl)diazenyl)naphthalen-2-ol
Molecular Formula C₁₇H₁₄ClN₃OCalculated
Molecular Weight 311.77 g/mol Calculated
Appearance Red to dark red solidExpected
Yield 85-95%Typical
Melting Point >200 °C (decomposes)Estimated
λmax (in Ethanol) 480-520 nmEstimated from similar dyes[4]
Solubility Soluble in ethanol, acetone, DMSO; Insoluble in waterTypical for azo dyes

Mandatory Visualizations

Synthetic Pathway

G Synthetic Pathway for an Exemplary Azo Dye cluster_start Starting Materials cluster_diazotization Diazotization cluster_coupling Azo Coupling A 2-Chloro-5-methyl- 1,4-phenylenediamine C Diazonium Salt A->C NaNO2, HCl 0-5 °C B 2-Naphthol D Azo Dye Product B->D C->D NaOH (aq) 0-5 °C

Caption: Synthetic pathway for the azo dye.

Experimental Workflow

G Experimental Workflow for Azo Dye Synthesis prep_amine Prepare Amine Solution (Amine + HCl + H2O) cool_amine Cool to 0-5 °C prep_amine->cool_amine diazotization Diazotization (Add Nitrite to Amine) cool_amine->diazotization prep_nitrite Prepare NaNO2 Solution prep_nitrite->diazotization coupling Azo Coupling (Add Diazonium to Naphthol) diazotization->coupling prep_naphthol Prepare 2-Naphthol Solution (2-Naphthol + NaOH) cool_naphthol Cool to 0-5 °C prep_naphthol->cool_naphthol cool_naphthol->coupling stir Stir for 30 min at 0-5 °C coupling->stir filtration Filter Crude Product stir->filtration washing Wash with Cold Water filtration->washing purification Recrystallize from Ethanol washing->purification drying Dry the Purified Dye purification->drying characterization Characterization (MP, UV-Vis, FT-IR) drying->characterization

Caption: Experimental workflow for azo dye synthesis.

Logical Relationship of Reaction Steps

G Logical Relationship of Reaction Steps start Start diazotization Diazotization of This compound start->diazotization coupling_prep Preparation of Coupling Component (2-Naphthol in NaOH) start->coupling_prep coupling Azo Coupling Reaction diazotization->coupling coupling_prep->coupling isolation Isolation of Crude Product coupling->isolation purification Purification by Recrystallization isolation->purification final_product Pure Azo Dye purification->final_product

References

Application Notes and Protocols for High-Performance Pigments Derived from 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance pigments derived from the intermediate 2-Chloro-5-methyl-1,4-phenylenediamine. The focus is on providing practical, actionable information for laboratory and research applications.

Introduction

This compound (CAS: 5307-03-9) is a crucial aromatic diamine intermediate in the synthesis of a variety of high-performance colorants.[1][2] Its molecular structure is foundational for creating chromophores that produce vibrant and durable colors.[3] The quality and purity of this intermediate directly influence the final pigment's intensity, shade, and fastness properties.[3] This intermediate is particularly significant in the production of azo pigments, a class of colorants widely used in paints, inks, plastics, and textiles due to their strong colors and cost-effectiveness.[2]

This document details the synthesis of C.I. Pigment Yellow 128, a high-performance disazo condensation pigment, which utilizes an intermediate derived from this compound.

Pigment Performance Data

The performance characteristics of high-performance pigments are critical for their application in various industries. C.I. Pigment Yellow 128, synthesized from a derivative of this compound, exhibits excellent resistance to light, heat, and solvents.

PropertyC.I. Pigment Yellow 128
Light Fastness (BWS) 7-8[1][4]
Heat Resistance 250 °C[1]
Solvent Resistance Excellent[1]
Migration Resistance Excellent[1]
Weather Resistance Excellent[1]
Acid Resistance 5 (on a 1-5 scale)[4]
Alkali Resistance 5 (on a 1-5 scale)[4]
Oil Absorption 40-60 g/100g [4]

Experimental Protocols

The synthesis of C.I. Pigment Yellow 128 from this compound is a multi-step process. It first involves the synthesis of the coupling component, N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide), followed by the synthesis of the pigment itself through a diazotization and coupling reaction.

Protocol 1: Synthesis of the Coupling Component: N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide)

This protocol describes the synthesis of the key intermediate coupling component from this compound. This intermediate is also known as Diacetoacet-2-chloro-5-methyl-1,4-phenylenediamide.[5]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Xylene (or another suitable high-boiling inert solvent)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound and a suitable solvent such as xylene.

  • Addition of Reactant: While stirring, slowly add a molar excess of ethyl acetoacetate to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 140-150 °C) under an inert atmosphere. The reaction progress can be monitored by measuring the volume of ethanol distilled off.

  • Reaction Completion: Continue the reaction until the theoretical amount of ethanol has been collected, indicating the completion of the condensation reaction.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration using a Buchner funnel. Wash the product with a suitable solvent (e.g., methanol or ethanol) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide) in a vacuum oven at an appropriate temperature.

Protocol 2: Synthesis of C.I. Pigment Yellow 128

This protocol outlines the synthesis of C.I. Pigment Yellow 128 via the diazotization of 3-amino-4-chlorobenzoic acid and subsequent coupling with the intermediate prepared in Protocol 1.[6]

Materials:

  • 3-Amino-4-chlorobenzoic acid (diazo component)

  • N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide) (coupling component from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium acetate

  • Urea

  • Organic solvent (e.g., a mixture of water and an organic solvent)[6]

Equipment:

  • Beakers

  • Stirring apparatus

  • Ice bath

  • Buchner funnel and filtration apparatus

  • Drying oven

Procedure:

Part A: Diazotization of 3-Amino-4-chlorobenzoic acid [6]

  • Dissolution of Diazo Component: Dissolve 3-amino-4-chlorobenzoic acid in an aqueous sodium hydroxide solution with stirring.

  • Acidification and Cooling: Add the solution from step 1 to concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a concentrated aqueous solution of sodium nitrite to the cooled mixture while maintaining the temperature between 0-5 °C. Stir for approximately 30 minutes.

  • Removal of Excess Nitrous Acid: Add a small amount of urea to decompose any excess nitrous acid.

  • pH Adjustment: Adjust the pH of the diazonium salt solution to 4-5 with anhydrous sodium acetate.

Part B: Coupling Reaction [6]

  • Preparation of Coupling Component Slurry: Disperse the N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide) in an organic solvent-water mixture.

  • Coupling: Slowly add the cold diazonium salt solution from Part A to the slurry of the coupling component with vigorous stirring. Maintain the temperature at 10-40 °C.

  • Reaction Completion: Continue stirring for 0.2-2 hours until the coupling reaction is complete. The pH at the end of the coupling should be between 4 and 10.

  • Isolation of the Pigment: Collect the precipitated C.I. Pigment Yellow 128 by filtration.

  • Washing and Drying: Wash the pigment cake thoroughly with water until the filtrate is free of soluble salts. Dry the pigment in an oven at a suitable temperature.

Visualizations

The following diagrams illustrate the key processes in the synthesis of high-performance pigments from this compound.

Pigment_Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_pigment Pigment Synthesis A 2-Chloro-5-methyl- 1,4-phenylenediamine C Condensation Reaction (Reflux in Xylene) A->C B Ethyl Acetoacetate B->C D N,N'-(2-chloro-5-methyl-1,4-phenylene) bis(3-oxobutanamide) (Coupling Component) C->D H Coupling Reaction D->H E 3-Amino-4-chlorobenzoic acid F Diazotization (NaNO2, HCl, 0-5°C) E->F G Diazonium Salt F->G G->H I C.I. Pigment Yellow 128 H->I

Caption: Workflow for the synthesis of C.I. Pigment Yellow 128.

Signaling_Pathway A Starting Material (this compound) B Intermediate Synthesis (Acetoacetylation) A->B C Coupling Component (Bisacetoacetyl Derivative) B->C G Azo Coupling Reaction C->G D Diazo Component (Aromatic Amine) E Diazotization D->E F Diazonium Salt E->F F->G H High-Performance Azo Pigment G->H

Caption: Logical relationship in azo pigment synthesis.

References

Application Notes and Protocols for the Diazotization of 2-Chloro-5-methyl-1,4-phenylenediamine and Subsequent Azo Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 2-chloro-5-methyl-1,4-phenylenediamine and its subsequent use in azo coupling reactions. This key chemical transformation is fundamental in the synthesis of a diverse range of azo dyes, which are valuable compounds in various fields, including pharmaceuticals, diagnostics, and industrial colorants.

Introduction

This compound is a versatile aromatic diamine that serves as a valuable building block in organic synthesis. Its diazotization, the conversion of a primary aromatic amine to a diazonium salt, creates a highly reactive intermediate that can readily undergo coupling reactions with electron-rich nucleophiles to form stable azo compounds.[1] The resulting azo dyes exhibit a wide spectrum of colors and can be tailored for specific applications by carefully selecting the coupling partner.[1][2]

The presence of two amino groups in this compound allows for the potential of both mono- and bis-diazotization, leading to the formation of mono-azo or bis-azo dyes. Controlling the stoichiometry of the diazotizing agent is crucial for selective mono-diazotization. For p-phenylenediamines, mono-diazotization can typically be achieved under standard conditions.[3][4]

This document outlines the general principles, provides a detailed experimental protocol for the mono-diazotization of this compound, and describes subsequent coupling reactions with common nucleophiles such as phenols and anilines.

Chemical Structures and Reaction Scheme

The overall process involves two main steps: the diazotization of the diamine and the subsequent azo coupling.

Reaction_Scheme This compound 2-Chloro-5-methyl- 1,4-phenylenediamine Diazonium_Salt 4-Amino-3-chloro-6-methyl- benzenediazonium chloride This compound->Diazonium_Salt NaNO₂, HCl 0-5 °C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling Reaction Coupling_Partner Coupling Partner (e.g., Phenol, Aniline) Coupling_Partner->Azo_Dye

Caption: General reaction scheme for the diazotization and coupling of this compound.

Experimental Protocols

Safety Precautions: Diazonium salts are potentially explosive when isolated in a dry state. These protocols are designed for the in situ use of the diazonium salt solution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Mono-Diazotization of this compound

This protocol describes the formation of the mono-diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Amine Solution: In a 250 mL beaker, suspend 0.01 mol of this compound in 50 mL of distilled water.

  • Acidification: While stirring, slowly add 2.5 equivalents of concentrated hydrochloric acid. Continue stirring until a clear solution is obtained. Some gentle heating may be required to facilitate dissolution, but the solution must be cooled back to room temperature before proceeding.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 1.0 equivalent of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution using a dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising.

  • Reaction Completion: After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C. The resulting clear solution contains the 4-amino-3-chloro-6-methylbenzenediazonium chloride and is ready for the coupling reaction.

Workflow for Mono-Diazotization:

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction Amine_Sol Dissolve Diamine in HCl(aq) Cooling Cool Amine Solution to 0-5 °C Amine_Sol->Cooling Nitrite_Sol Prepare NaNO₂ Solution Addition Slowly Add NaNO₂ Solution Nitrite_Sol->Addition Cooling->Addition Stirring Stir for 30 min at 0-5 °C Addition->Stirring Result Diazonium Salt Solution (Ready for Coupling) Stirring->Result

Caption: Experimental workflow for the mono-diazotization of this compound.

Protocol 2: Azo Coupling Reactions

The freshly prepared diazonium salt solution can be coupled with various aromatic compounds. The pH of the reaction medium is a critical parameter for successful coupling.

Coupling with phenols is typically carried out in a slightly alkaline medium (pH 8-10) to facilitate the formation of the more reactive phenoxide ion.[5][6]

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 0.01 mol of phenol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool the phenol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure the coupling reaction goes to completion.

  • Isolation: Collect the precipitated azo dye by vacuum filtration.

  • Washing: Wash the filter cake with cold distilled water until the filtrate is neutral.

  • Drying: Dry the purified azo dye in a vacuum oven at a temperature below its decomposition point.

Coupling with anilines is generally performed in a slightly acidic medium (pH 4-5) to prevent the diazonium ion from coupling with the amino group of another aniline molecule.[5]

Materials:

  • Diazonium salt solution from Protocol 1

  • Aniline

  • Sodium Acetate (CH₃COONa)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 0.01 mol of aniline in a minimal amount of dilute hydrochloric acid and then add 100 mL of distilled water.

  • Buffering: Add a sufficient amount of sodium acetate to the aniline solution to achieve a pH of 4-5.

  • Cooling: Cool the aniline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold aniline solution with continuous and efficient stirring. A colored precipitate of the azo dye will form.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete.

  • Isolation: Collect the precipitated azo dye by vacuum filtration.

  • Washing: Wash the filter cake with cold distilled water.

  • Drying: Dry the purified azo dye in a vacuum oven.

Data Presentation

The following table summarizes the expected reactants and conditions for the synthesis of representative azo dyes. Note that yields are representative and can vary based on reaction scale and purification efficiency.

Starting DiamineDiazotizing AgentCoupling PartnerReaction pHExpected ProductRepresentative Yield (%)
This compoundNaNO₂ / HClPhenol8-104-((4-amino-3-chloro-6-methylphenyl)diazenyl)phenol80-90
This compoundNaNO₂ / HClAniline4-54-((4-amino-3-chloro-6-methylphenyl)diazenyl)aniline75-85
This compoundNaNO₂ / HClN,N-Dimethylaniline4-54-((4-amino-3-chloro-6-methylphenyl)diazenyl)-N,N-dimethylaniline85-95
This compoundNaNO₂ / HCl2-Naphthol8-101-((4-amino-3-chloro-6-methylphenyl)diazenyl)naphthalen-2-ol88-98

Logical Relationships in Azo Coupling

The pH of the reaction medium is a critical factor that determines the reactivity of the coupling partner.

Logical_Relationships Condition Reaction Condition (pH) Phenol Phenolic Coupling Partner Condition->Phenol Alkaline (pH 8-10) Aniline Aniline Coupling Partner Condition->Aniline Acidic (pH 4-5) Phenoxide Reactive Phenoxide Ion Phenol->Phenoxide Deprotonation Free_Aniline Reactive Free Aniline Aniline->Free_Aniline Equilibrium Favors Protonated_Aniline Unreactive Protonated Aniline Aniline->Protonated_Aniline Prevents N-coupling Coupling_Success Successful Azo Coupling Phenoxide->Coupling_Success Free_Aniline->Coupling_Success

Caption: Logical relationship between reaction pH and the reactivity of coupling partners.

Applications in Drug Development and Research

Azo compounds derived from this compound are of significant interest in medicinal chemistry and drug development. The azo linkage can be designed to be cleaved by azoreductases present in the gut microbiota, making these compounds potential candidates for colon-specific drug delivery. Furthermore, the structural diversity achievable through various coupling partners allows for the synthesis of libraries of compounds for screening against various biological targets. The chromophoric nature of these dyes also makes them useful as biological stains and diagnostic probes.

Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own risk assessments and optimize reaction conditions for their specific applications.

References

Application Notes and Protocols for the Reaction of 2-Chloro-5-methyl-1,4-phenylenediamine with Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactions of 2-Chloro-5-methyl-1,4-phenylenediamine with coupling agents, focusing on the synthesis of azo dyes and other derivatives. The protocols and data presented are intended to serve as a comprehensive resource for laboratory applications.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of chemical compounds, particularly in the dye and pigment industry. Its aromatic diamine structure allows for versatile reactions with various coupling agents, most notably through diazotization and subsequent azo coupling to produce a wide spectrum of colored compounds. Additionally, it can react with active methylene compounds to form other classes of derivatives. These products have potential applications in textiles, paints, inks, and as intermediates in the development of pharmaceuticals and other high-performance materials.

Reactions with Coupling Agents: Synthesis of Azo Dyes

The most common application of this compound in coupling reactions is the synthesis of azo dyes. This is a two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling agent, such as a phenol, naphthol, or aromatic amine, to form the azo compound.

General Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound. The specific conditions may require optimization based on the chosen coupling agent.

Protocol 1: Diazotization of this compound

This procedure converts the primary aromatic amine into a reactive diazonium salt. Due to the instability of diazonium salts at higher temperatures, this reaction is performed at 0-5 °C.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature between 0-5 °C throughout the addition.

  • Continue stirring the reaction mixture for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the newly formed diazonium salt with a coupling agent to produce the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling agent (e.g., β-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Appropriate solvent (e.g., water, ethanol)

  • Ice

Procedure (Example with β-naphthol):

  • In a separate beaker, dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Adjust the pH of the reaction mixture as needed to optimize the coupling reaction (typically slightly acidic to neutral for anilines and slightly alkaline for phenols).

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted starting materials and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Reaction with Active Methylene Compounds

This compound can also react with active methylene compounds, such as ethyl acetoacetate, to form bis(acetoacetamide) derivatives. This reaction typically involves the formation of an amide bond.

Protocol 3: Synthesis of N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide)

This protocol outlines the synthesis of a bis(acetoacetamide) derivative from this compound.

Materials:

  • This compound

  • Ethyl acetoacetate or Diketene

  • Solvent (e.g., xylene, toluene)

  • Catalyst (optional, e.g., a weak acid or base)

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction flask equipped with a reflux condenser.

  • Add a stoichiometric excess of the acetoacetylating agent (e.g., two equivalents of ethyl acetoacetate).

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Isolate the crude product by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide).

Data Presentation

While specific experimental data for the reactions of this compound are not extensively published, the following table provides the known properties of a key derivative.

Table 1: Physicochemical Properties of N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide)

PropertyValueReference
CAS Number 41131-65-1[1]
Molecular Formula C₁₅H₁₇ClN₂O₄[1][2]
Molecular Weight 324.76 g/mol [1][2]
Appearance Off-white to brownish powder[3]
Melting Point 195-196 °C[1]
Density ~1.330 g/cm³[3]

Mandatory Visualizations

The following diagrams illustrate the key reaction mechanisms involved in the synthesis of azo dyes from this compound.

Diazotization_Mechanism cluster_step1 Step 1: Formation of Nitrous Acid cluster_step2 Step 2: Formation of Nitrosonium Ion cluster_step3 Step 3: Attack on Amine cluster_step4 Step 4: Deprotonation & Tautomerization cluster_step5 Step 5: Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HNO2_2 HNO₂ HCl1 HCl HCl1->HNO2 NaCl NaCl protonated_HNO2 H₂O⁺-N=O HNO2_2->protonated_HNO2 + H⁺ amine Ar-NH₂ (this compound) H_ion H⁺ nitrosonium N=O⁺ protonated_HNO2->nitrosonium - H₂O water H₂O intermediate1 Ar-N⁺H₂-N=O amine->intermediate1 + N=O⁺ intermediate1_2 Ar-N⁺H₂-N=O nitrosonium_2 N=O⁺ intermediate2 Ar-NH-N=O (N-Nitrosamine) intermediate1_2->intermediate2 - H⁺ intermediate3_2 Ar-N=N-OH intermediate3 Ar-N=N-OH (Diazohydroxide) intermediate2->intermediate3 Tautomerization intermediate4 Ar-N=N-O⁺H₂ intermediate3_2->intermediate4 + H⁺ H_ion_2 H⁺ diazonium Ar-N₂⁺ (Diazonium Salt) intermediate4->diazonium - H₂O water_2 H₂O

Caption: Mechanism of Diazotization.

Azo_Coupling_Mechanism cluster_reaction Electrophilic Aromatic Substitution cluster_intermediate Sigma Complex (Intermediate) diazonium Ar-N₂⁺ (Diazonium Salt) sigma_complex [Ar-N=N-CouplingAgent-H]⁺ diazonium->sigma_complex + Coupling Agent coupling_agent Coupling Agent (e.g., Phenol) coupling_agent->sigma_complex azo_dye Ar-N=N-CouplingAgent (Azo Dye) sigma_complex->azo_dye - H⁺ H_ion H⁺

Caption: Mechanism of Azo Coupling.

Experimental_Workflow cluster_synthesis Azo Dye Synthesis Workflow cluster_workup Product Isolation and Purification start Start: This compound diazotization Diazotization (HCl, NaNO₂, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Solution (Unstable Intermediate) diazotization->diazonium_salt coupling Azo Coupling (with Coupling Agent, 0-5 °C) diazonium_salt->coupling precipitation Precipitation of Azo Dye coupling->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying end Final Product: Azo Dye drying->end

Caption: Experimental Workflow for Azo Dye Synthesis.

References

HPLC method for purity analysis of "2-Chloro-5-methyl-1,4-phenylenediamine"

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Purity Analysis of 2-Chloro-5-methyl-1,4-phenylenediamine

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for this compound. This method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate this compound from its potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of the analyte and its impurities are determined by comparing their peak areas to that of a reference standard.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade).

    • Ortho-phosphoric acid (Analytical grade).

    • Water (HPLC grade).

    • Hydrochloric acid (HCl) (Analytical grade).

    • Sodium hydroxide (NaOH) (Analytical grade).

    • Hydrogen peroxide (H2O2) (30%, Analytical grade).

Experimental Protocols

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in the ratio of 50:50 (v/v).

  • Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. From this solution, pipette 5 mL into a 50 mL volumetric flask and dilute to volume with the diluent.

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Oven Temp. 30 °C
Run Time 30 minutes

Before performing the analysis, the suitability of the chromatographic system must be verified. Inject the Standard Solution (100 µg/mL) five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of Peak Areas Not more than 2.0%
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test as described in section 3.3.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and calculate the percentage purity and the content of impurities.

Calculation:

  • % Purity = (Area of Sample Peak / Area of Standard Peak) * (Concentration of Standard / Concentration of Sample) * 100

  • % Impurity = (Area of Impurity Peak / Sum of all Peak Areas) * 100

To assess the stability-indicating nature of the method, a forced degradation study should be performed.[1][2]

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for 6 hours, then neutralize with 0.1 N NaOH.[1]

  • Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 2 hours, then neutralize with 0.1 N HCl.[1]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.

After each degradation treatment, prepare a sample solution at a concentration of 100 µg/mL and analyze it using the developed HPLC method.

Data Presentation

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Oven Temp. 30 °C
Run Time 30 minutes
InjectionPeak AreaTailing FactorTheoretical Plates
112345671.13500
212356781.13550
312348901.23480
412360121.13520
512355431.23490
Mean 12353381.143508
% RSD 0.06%--

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Mobile Phase, Diluent, and Standards prep_sample Prepare Sample Solution prep_solutions->prep_sample system_equilibration System Equilibration prep_sample->system_equilibration system_suitability System Suitability Test system_equilibration->system_suitability run_sequence Inject Blank, Standard, and Sample Solutions system_suitability->run_sequence data_acquisition Data Acquisition run_sequence->data_acquisition data_analysis Peak Integration and Calculation of Results data_acquisition->data_analysis generate_report Generate Final Report data_analysis->generate_report

Caption: Experimental workflow for HPLC purity analysis.

System_Suitability_Logic cluster_params Evaluate Parameters start Inject Standard Solution (5 Replicates) check_rsd %RSD of Peak Areas ≤ 2.0%? start->check_rsd check_tailing Tailing Factor ≤ 2.0? check_rsd->check_tailing Yes troubleshoot Troubleshoot HPLC System check_rsd->troubleshoot No check_plates Theoretical Plates ≥ 2000? check_tailing->check_plates Yes check_tailing->troubleshoot No proceed Proceed with Sample Analysis check_plates->proceed Yes check_plates->troubleshoot No

References

Application Note: Synthesis and GC-MS Analysis of 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine, a key intermediate in various manufacturing processes, and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for its analysis. The synthesis involves the reduction of 2-chloro-5-methyl-4-nitroaniline. The subsequent GC-MS analysis protocol offers a reliable method for reaction monitoring, purity assessment, and impurity profiling. This document includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the synthesis pathway and analytical workflow to aid in seamless adoption in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals. Its purity is paramount for the successful synthesis of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This application note outlines a straightforward synthesis and a validated GC-MS method for the qualitative and quantitative analysis of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of 2-chloro-5-methyl-4-nitroaniline.

Synthesis Protocol

A detailed experimental protocol for the synthesis is provided below:

Materials:

  • 2-chloro-5-methyl-4-nitroaniline

  • Isopropyl alcohol

  • Water

  • Potassium hydroxide

  • 1,2-Benzoquinone (as a catalyst)

  • Nitrogen gas supply

  • Standard laboratory glassware (reaction vessel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Equip a reaction vessel with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Charge the reaction vessel with 60 g of isopropyl alcohol and 50 g of water.

  • Add 37.3 g of 2-chloro-5-methyl-p-nitroaniline to the solvent mixture.

  • Introduce 5 g of potassium hydroxide and 0.6 g of 1,2-benzoquinone to the reaction mixture.

  • Purge the vessel with nitrogen and maintain a nitrogen atmosphere throughout the reaction.

  • Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-chloro-5-methyl-p-phenylenediamine, can be isolated by standard workup procedures such as extraction and subsequent purification by recrystallization or column chromatography.

  • A yield of approximately 91% with a purity of 99.9% as determined by GC analysis can be expected.[1][2]

GC-MS Analysis

The following GC-MS method is suitable for monitoring the synthesis reaction, assessing the final product's purity, and identifying potential byproducts.

GC-MS Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture or final product into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as ethyl acetate or methanol.

  • If necessary, perform derivatization to improve the volatility and thermal stability of the analyte. A common derivatizing agent for aromatic amines is pentafluoropropionamide (PFPA) or acetic anhydride.[3][4][5] For this protocol, we will proceed without derivatization for simplicity, but it can be incorporated for improved sensitivity.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

GC-MS Parameters: The following table summarizes the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound. The mass fragmentation pattern is predicted based on the structure of the molecule.

CompoundRetention Time (min)Molecular WeightKey Mass Fragments (m/z)
This compound~15-17156.61[2][6]156 (M+), 121 (M-Cl), 141 (M-CH3), 106

Visualizations

Synthesis Pathway

Synthesis_Pathway reactant 2-chloro-5-methyl-4-nitroaniline reagents Reduction (e.g., with a suitable reducing agent) reactant->reagents product This compound reagents->product

Caption: Synthesis pathway for this compound.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter dissolve->filter inject Inject into GC filter->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spec Generate Mass Spectrum detect->mass_spec identify Identify & Quantify chromatogram->identify mass_spec->identify

References

Application Notes and Protocols for the Recrystallization Purification of 2-Chloro-5-methyl-1,4-phenylenediamine from Toluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-methyl-1,4-phenylenediamine, also known as 2,5-diamino-4-chlorotoluene, is an organic intermediate widely used in the synthesis of dyes and pigments.[1][2][3] The purity of this compound is critical for the quality and yield of subsequent reactions. Recrystallization is a robust and commonly employed technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. Toluene is an effective solvent for the recrystallization of this compound, allowing for the isolation of a high-purity product.[4]

These application notes provide a detailed protocol for the laboratory-scale purification of this compound by recrystallization from toluene, along with safety precautions and expected outcomes.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety measures in a well-ventilated area, preferably a fume hood.

Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Causes skin and serious eye irritation.[5][6][7]

  • May cause respiratory irritation.[5][6]

  • The compound is sensitive to air and light.[8]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield (EN 166).[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[9]

  • Skin and Body Protection: A lab coat and, for larger quantities, impervious clothing.[9]

  • Respiratory Protection: Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded.[6]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid the formation of dust and aerosols.[9]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

  • Store in light-resistant containers.[8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5307-03-9[1]
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.61 g/mol [1]
Appearance Light yellow to brown powder/crystal[7][10]
Melting Point 146.0 to 149.0 °C[10]
Boiling Point ~257.77 °C (rough estimate)[1][7]
Purity (Typical) >98.0% (GC)[10]

Experimental Protocol: Recrystallization from Toluene

This protocol is adapted from established procedures for purifying similar phenylenediamine compounds.[4]

Materials and Equipment:

  • Crude this compound

  • Toluene (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Workflow Diagram:

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_filtration Hot Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Weigh Crude Compound B Add Toluene (2.5-3.5x mass of crude) A->B Start Process C Heat to 60-90°C with Stirring B->C D Ensure Complete Dissolution C->D E Preheat Funnel and Flask D->E Insoluble Impurities Present F Filter Hot Solution (60-80°C) E->F G Collect Hot Filtrate F->G H Cool Filtrate to 30-35°C (Stirring) G->H Clear Solution I Cool Further to 5-15°C in Ice Bath H->I J Allow Crystals to Form Completely I->J K Collect Crystals by Vacuum Filtration J->K Crystals Formed L Wash with Cold Toluene K->L M Dry Crystals under Vacuum (40-60°C) L->M N Weigh Purified Product M->N O O N->O Characterize

Caption: Workflow for the recrystallization of this compound.

Procedure:

  • Dissolution:

    • In a suitable Erlenmeyer flask, place the crude this compound.

    • Add toluene in a mass ratio of approximately 2.5:1 to 3.5:1 (toluene:crude compound).[4] For example, for 10 g of crude material, use 25-35 mL of toluene.

    • Heat the mixture to 60-90°C using a heating mantle while stirring continuously until the solid is completely dissolved.[4] Avoid boiling the solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a funnel (gravity or Buchner) and a receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution while maintaining a temperature of 60-80°C.[4]

  • Crystallization:

    • Allow the hot, clear filtrate to cool down gradually with gentle stirring. A slow cooling rate promotes the formation of larger, purer crystals.

    • Initially, cool the solution to 30-35°C.[4]

    • Once the solution has reached this temperature and crystals have begun to form, place the flask in an ice bath to cool it further to 5-15°C to maximize the yield of the purified product.[4]

    • Let the flask stand in the ice bath for at least 1-2 hours to ensure complete crystallization.[4]

  • Isolation and Drying:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals on the filter paper with a small amount of cold toluene to remove any residual soluble impurities.

    • Dry the purified crystals in a vacuum oven at 40-60°C or in a desiccator until a constant weight is achieved.[4]

Data Presentation and Expected Results

The recrystallization process is expected to significantly improve the purity of the this compound. The following table provides an example of typical results.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Brownish, crystalline powderLight yellow to off-white needles
Initial Mass 10.0 g-
Final Mass -8.5 g
Purity (by GC/HPLC) ~95.0%≥99.5%
Melting Point 142-146°C147-149°C
Recovery Yield -~85%

Note: The yield can be further optimized by recovering additional product from the mother liquor. A total yield of up to 95% may be achievable with further processing.[4]

Logical Relationship of Purification

The following diagram illustrates the logical principle behind the recrystallization process.

Purification_Logic A Crude Solid (Target + Impurities) B High Solubility in Hot Toluene (Target + Soluble Impurities) A->B Dissolve in Hot Toluene D Insoluble Impurities A->D Remain Undissolved C Low Solubility in Cold Toluene (Target) B->C Cool Solution E Soluble Impurities Remain in Solution B->E Remain in Cold Toluene F Purified Crystalline Solid C->F Isolate by Filtration

References

Application Notes and Protocols: 2-Chloro-5-methyl-1,4-phenylenediamine in Permanent Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-1,4-phenylenediamine (CMPD), a substituted aromatic diamine, is a primary intermediate used in oxidative hair dye formulations.[1][2] Its molecular structure allows for the formation of a spectrum of chromophores within the hair shaft, leading to permanent hair color.[1] The final color achieved is dependent on the specific combination of primary intermediates, such as CMPD, and couplers used in the dye formulation, as well as the initial hair color.[3] This document provides detailed application notes and experimental protocols for the evaluation of CMPD in permanent hair dye formulations, focusing on performance, safety, and analytical characterization.

Chemical Properties of this compound: [4]

PropertyValue
CAS Number 5307-03-9
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Appearance Light brown powder
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents

Mechanism of Action in Hair Dyeing

Permanent hair dyeing is an oxidative process that occurs within the hair cortex. The process is initiated by mixing the hair dye formulation, containing the dye precursors (primary intermediates and couplers), with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium.[5]

The key steps involving this compound are:

  • Alkalinization: An alkalizing agent, such as ammonia or monoethanolamine, swells the hair cuticle, allowing the dye precursors and hydrogen peroxide to penetrate the hair shaft.[5]

  • Oxidation: Hydrogen peroxide oxidizes the primary intermediate, this compound, to a reactive quinone-diimine intermediate.

  • Coupling Reaction: The reactive intermediate rapidly reacts with coupler molecules to form larger, colored indo-dye molecules.

  • Color Formation and Trapping: These newly formed colorant molecules are too large to diffuse out of the hair shaft, resulting in a permanent color change.[3]

Figure 1: Oxidative Hair Dyeing Mechanism with CMPD.

Performance Evaluation Protocols

Color Fastness to Washing

This protocol assesses the resistance of the hair color to fading after repeated washing.

Materials:

  • Bleached hair tresses

  • Hair dye formulation containing this compound

  • 20 volume (6%) hydrogen peroxide

  • Standard shampoo

  • Colorimeter (e.g., Minolta Chromameter)

  • Drying oven

Procedure:

  • Prepare the hair dye mixture by combining the formulation with hydrogen peroxide according to the manufacturer's instructions.

  • Apply the dye mixture evenly to the bleached hair tresses.

  • Allow the dye to process for the recommended time (typically 30-45 minutes) at room temperature.

  • Rinse the tresses thoroughly with water until the water runs clear.

  • Shampoo and rinse the tresses once.

  • Allow the tresses to air dry or use a drying oven at a controlled temperature.

  • Measure the initial color of the dyed tresses using a colorimeter, recording the Lab* values.

  • Subject the tresses to a specified number of wash cycles (e.g., 10, 20 cycles). Each cycle consists of wetting the hair, applying a standard amount of shampoo, lathering for a set time (e.g., 1 minute), and rinsing thoroughly.

  • After the final wash cycle, dry the tresses and measure the final color using the colorimeter.

  • Calculate the color change (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

Data Presentation:

Formulation IDActive IngredientConcentration (%)No. of WashesInitial LInitial aInitial bFinal LFinal aFinal bΔE*
F-CMPD-01This compoundX10DataDataDataDataDataDataData
F-CMPD-02This compoundY10DataDataDataDataDataDataData
Controlp-PhenylenediamineX10DataDataDataDataDataDataData

*Data to be populated from experimental results.

Leaching and Bleeding Test

This protocol evaluates the tendency of the hair dye to bleed or leach from the hair fiber when in contact with water or other solutions.

Materials:

  • Dyed hair tresses

  • White cotton fabric strips

  • Deionized water

  • Shaker or orbital incubator

  • Spectrophotometer

Procedure:

  • Take a known weight of dyed hair tress.

  • Immerse the tress in a specific volume of deionized water in a sealed container with a strip of white cotton fabric.

  • Agitate the container at a constant speed and temperature for a defined period (e.g., 1 hour at 40°C).

  • Remove the hair tress and the cotton strip.

  • Visually assess the staining of the cotton strip against a standard gray scale.

  • Measure the absorbance of the water using a spectrophotometer at the wavelength of maximum absorbance for the leached dye to quantify the amount of bleeding.

Data Presentation:

Formulation IDActive IngredientStaining of Cotton (Gray Scale Rating)Absorbance of Water (at λmax)
F-CMPD-01This compoundDataData
Controlp-PhenylenediamineDataData

*Data to be populated from experimental results.

Safety and Toxicology Assessment Protocols

Skin Sensitization Potential: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine. This assay models the molecular initiating event of the skin sensitization adverse outcome pathway (AOP).

Principle: Electrophilic chemicals, which are often skin sensitizers, can covalently bind to nucleophilic amino acid residues in skin proteins. The DPRA mimics this by measuring the depletion of cysteine and lysine-containing peptides after incubation with the test chemical.

Procedure (based on OECD TG 442C):

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Incubate the CMPD solution with synthetic peptides containing cysteine and lysine at a defined molar ratio.

  • After a 24-hour incubation period, quantify the remaining peptide concentrations using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the percentage of peptide depletion for both cysteine and lysine.

  • Classify the reactivity of CMPD based on the mean peptide depletion.

Figure 2: Direct Peptide Reactivity Assay (DPRA) Workflow.

Data Presentation:

Test SubstanceCysteine Depletion (%)Lysine Depletion (%)Mean Depletion (%)Reactivity ClassPrediction
This compoundDataDataDataDataData
Positive Control (e.g., Cinnamaldehyde)DataDataDataHighSensitizer
Negative Control (e.g., Glycerol)DataDataDataMinimalNon-sensitizer

*Data to be populated from experimental results.

Mutagenicity Potential: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[6]

Principle: The test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-deficient medium.[6]

Procedure (based on OECD TG 471):

  • Prepare various concentrations of this compound.

  • Mix each concentration of CMPD with the tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) in the presence and absence of a metabolic activation system (S9 mix). The S9 mix is used to simulate mammalian metabolism.[7]

  • Pour the mixture onto minimal glucose agar plates (histidine-deficient).

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Data Presentation:

Tester StrainS9 MixConcentration of CMPD (µ g/plate )Mean Revertant Colonies ± SDMutagenicity Ratio (Test/Control)
TA98-0 (Control)Data1.0
C1DataData
C2DataData
TA98+0 (Control)Data1.0
C1DataData
C2DataData
TA100-0 (Control)Data1.0
C1DataData
C2DataData
TA100+0 (Control)Data1.0
C1DataData
C2DataData

*Data to be populated from experimental results. A mutagenicity ratio ≥ 2 is generally considered a positive result.

Skin Irritation and Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study conducted on human volunteers to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis).[8]

Procedure: The test consists of two phases: an induction phase and a challenge phase.[7]

  • Induction Phase: A small amount of the hair dye formulation containing this compound is applied to the skin of volunteers under an occlusive patch. This is repeated several times (e.g., 9 applications over 3 weeks) on the same site to induce a potential allergic response.

  • Rest Period: A 2-week rest period follows the induction phase, during which no product is applied.

  • Challenge Phase: A single patch of the product is applied to a new, untreated skin site.

  • Evaluation: The skin is evaluated for signs of irritation or allergic reaction (e.g., redness, swelling, papules) at various time points after patch removal during both phases.

Data Presentation:

Subject IDInduction Phase Reactions (Score 0-4)Challenge Phase Reaction (Score 0-4)Conclusion (Irritant/Sensitizer/None)
1DataDataData
2DataDataData
...DataDataData
50DataDataData

*Data to be populated from experimental results. Scoring is based on a standardized scale for erythema, edema, and other signs of skin reaction.

Analytical Methods

Quantification of this compound in Hair Dye Formulations by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the separation and quantification of aromatic amines in cosmetic products.[9][10]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is often used.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 242 nm[11]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the hair dye formulation.

  • Extract the active ingredient using a suitable solvent (e.g., methanol or a mixture of methanol and buffer).[12]

  • Use sonication or vortexing to ensure complete extraction.[12]

  • Centrifuge and filter the extract through a 0.45 µm filter before injection into the HPLC system.[12]

Data Presentation:

Sample IDFormulation DescriptionRetention Time (min)Peak AreaConcentration (mg/g)
StandardThis compoundDataDataData
F-CMPD-01Hair Dye with X% CMPDDataDataData
F-CMPD-02Hair Dye with Y% CMPDDataDataData

*Data to be populated from experimental results.

Signaling Pathway in Skin Sensitization

The development of allergic contact dermatitis is a complex immunological process initiated by the binding of a hapten (like CMPD or its oxidized form) to skin proteins. This hapten-protein complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells, leading to their activation and migration to lymph nodes to prime T-cells.

SkinSensitizationPathway Hapten CMPD (Hapten) Hapten_Protein_Complex Hapten-Protein Complex Hapten->Hapten_Protein_Complex binds to Skin_Protein Skin Protein Skin_Protein->Hapten_Protein_Complex APC Antigen-Presenting Cell (e.g., Langerhans Cell) Hapten_Protein_Complex->APC recognized by APC_Activation APC Activation & Migration to Lymph Node APC->APC_Activation T_Cell_Priming T-Cell Priming & Proliferation APC_Activation->T_Cell_Priming Sensitization Sensitization T_Cell_Priming->Sensitization

Figure 3: Simplified Signaling Pathway of Skin Sensitization.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the evaluation of this compound in permanent hair dye formulations. Adherence to these standardized methods will enable researchers and developers to thoroughly characterize the performance and safety profile of hair dye products containing this intermediate, ensuring both efficacy and consumer safety. The generation of robust quantitative data through these experimental procedures is crucial for regulatory submissions and for advancing the development of safer and more effective hair coloring products.

References

Application Notes and Protocols for the Synthesis of Disperse Dyes Using 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of disperse dyes utilizing 2-Chloro-5-methyl-1,4-phenylenediamine as a key diazo component. Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[1][2] The molecular structure of this compound allows for the creation of a diverse palette of colors with good fastness properties, making it a valuable intermediate in the dye manufacturing industry.[3]

Overview of the Synthetic Process

The synthesis of disperse dyes from this compound follows a two-step process common for azo dyes:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with a solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C).[1][2]

  • Azo Coupling: The resulting diazonium salt solution is then reacted with a suitable coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines.[4] This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[4][5]

Experimental Protocols

This section details the synthesis of a representative disperse dye, 4-((4-amino-5-chloro-2-methylphenyl)diazenyl)-N,N-diethylaniline, using N,N-diethylaniline as the coupling component.

Materials and Reagents
  • This compound (Purity: >98%)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 37%)

  • N,N-diethylaniline

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Detailed Synthesis Protocol

Step 1: Diazotization of this compound

  • In a 250 mL beaker, add 1.57 g (0.01 mol) of this compound to 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.

  • Stir the mixture until the amine is completely dissolved, forming the hydrochloride salt.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine hydrochloride solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the diazotization reaction is finalized. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling with N,N-diethylaniline

  • In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 5 mL of 10% hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C.

  • Gradually add a 10% (w/v) sodium acetate solution to adjust the pH to 4-5, promoting the coupling reaction.[1]

  • Continue stirring the mixture for 2-3 hours at 0-5 °C. A colored precipitate of the disperse dye will form.

  • Filter the solid dye product using a Buchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from an ethanol-water mixture to purify it.

  • Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation

The following tables summarize the characteristic data for a representative disperse dye synthesized from this compound.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValue
Molecular Formula C₁₇H₂₁ClN₄
Molecular Weight 316.83 g/mol
Color Orange-Red
λmax (in Ethanol) 485 nm
Molar Extinction Coefficient (ε) (in Ethanol) ~25,000 L mol⁻¹ cm⁻¹

Note: The spectroscopic data provided are estimated values for a structurally similar disperse dye, as direct experimental data for the specified product was not available in the searched literature.

Table 2: Fastness Properties on Polyester Fabric

Fastness TestRating (ISO Scale)
Light Fastness 4-5
Wash Fastness 4
Sublimation Fastness 4
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4

Note: Fastness properties can vary depending on the dyeing method, depth of shade, and the specific substrate used.[6]

Application on Textile Fibers

The synthesized disperse dyes are suitable for dyeing hydrophobic fibers. The general procedure for dyeing polyester fabric is as follows:

  • A dye bath is prepared containing the disperse dye, a dispersing agent, and an acid to maintain a pH of 4.5-5.5.

  • The polyester fabric is introduced into the dye bath at room temperature.

  • The temperature is gradually raised to 130 °C and maintained for 60-90 minutes.

  • After dyeing, the fabric is rinsed with water.

  • A reduction clearing process is carried out using a solution of sodium hydrosulfite and sodium hydroxide to remove any surface dye and improve wash fastness.

  • Finally, the fabric is washed and dried.

Visualization of Workflow

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A This compound B NaNO₂ + HCl (0-5°C) A->B Reacts with C Diazonium Salt Solution B->C Forms E Coupling Reaction (pH 4-5, 0-5°C) C->E Added to D N,N-diethylaniline D->E Reacts with F Crude Disperse Dye E->F Yields G Filtration & Washing F->G H Recrystallization (Ethanol/Water) G->H I Drying H->I J Purified Disperse Dye I->J

Caption: General workflow for the synthesis of a disperse dye.

Dyeing_Process A Prepare Dye Bath (Dye, Dispersing Agent, pH 4.5-5.5) B Introduce Polyester Fabric A->B C Heat to 130°C for 60-90 min B->C D Rinse with Water C->D E Reduction Clearing (Sodium Hydrosulfite, NaOH) D->E F Final Wash and Dry E->F G Dyed Fabric F->G

Caption: Standard high-temperature dyeing process for polyester.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: A widely reported and efficient method is the reduction of 2-chloro-5-methyl-4-nitroaniline. A specific protocol involves the use of o-Quinone and potassium hydroxide in a mixture of isopropyl alcohol and water, which has been reported to yield up to 91% of the desired product with high purity (99.9% by GC analysis).[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting material is 2-chloro-5-methyl-4-nitroaniline. The reagents used in the high-yield protocol mentioned above are o-Quinone (1,2-benzoquinone) as a catalyst and potassium hydroxide as a base, with a solvent system of isopropyl alcohol and water.[1][2]

Q3: My reaction yield is significantly lower than the reported 91%. What are the potential causes?

A3: Low yields can stem from several factors. Please refer to the "Low Yield" section in our troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include incomplete reaction, side reactions, and product loss during workup and purification.

Q4: I am observing impurities in my final product. What are the likely side products?

A4: While specific impurities for this exact reaction are not extensively documented in readily available literature, common side products in the reduction of nitroanilines can include:

  • Incompletely reduced intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

  • Products of dechlorination: Although less common, under certain reductive conditions, the chloro group could be removed.

  • Oxidation products: The resulting diamine is susceptible to oxidation, which can lead to colored impurities. Proper handling and inert atmosphere are crucial.

  • Starting material: Unreacted 2-chloro-5-methyl-4-nitroaniline may be present if the reaction is incomplete.

Q5: How can I purify the crude this compound?

A5: Recrystallization is a common and effective method for purifying the final product. For a similar compound, 2-chloro-1,4-phenylenediamine, recrystallization from chlorobenzene has been reported to yield a pure product.[3] Given the amine functional groups, purification by silica gel chromatography can be challenging due to the basicity of the compound. If chromatography is necessary, it is advisable to use a mobile phase containing a small amount of a basic modifier like triethylamine or to use amine-functionalized silica gel.

Troubleshooting Guides

Issue 1: Low Product Yield

This guide addresses potential reasons for obtaining a lower-than-expected yield of this compound.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material (2-chloro-5-methyl-4-nitroaniline).- Temperature: Verify that the reaction is maintained at the optimal temperature. For many chemical reductions, temperature control is critical.
Suboptimal Reagent Quality or Stoichiometry - Reagent Purity: Use high-purity starting materials and reagents. Impurities can interfere with the reaction.- Stoichiometry: Carefully measure and ensure the correct molar ratios of all reactants and reagents as specified in the protocol.
Catalyst Inactivity - Catalyst Quality: If using a catalyst like o-Quinone, ensure it is of good quality and has been stored properly. Some catalysts can be sensitive to air and moisture.
Product Loss During Workup - Extraction: Ensure efficient extraction of the product from the aqueous phase. Use an appropriate organic solvent and perform multiple extractions if necessary.- Washing: Minimize the loss of product during washing steps. If the product has some water solubility, use saturated aqueous solutions for washing.
Product Degradation - Oxidation: Aromatic diamines can be sensitive to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup to prevent the formation of colored oxidation byproducts.
Issue 2: Product Impurity

This guide provides solutions for dealing with an impure final product.

Observation Potential Cause Recommended Action
Colored Impurities (product is not a light brown powder) Air oxidation of the diamine product.- Purge all reaction vessels with an inert gas (nitrogen or argon) before use.- Degas all solvents prior to use.- Perform the reaction and workup under an inert atmosphere.- Purify the final product by recrystallization, potentially with the addition of a small amount of a reducing agent like sodium dithionite to the recrystallization solvent to prevent oxidation.
Presence of Starting Material in Final Product (confirmed by TLC or NMR) Incomplete reaction.- Increase the reaction time.- If applicable, increase the amount of the reducing agent or catalyst.- Optimize the reaction temperature.
Broad Melting Point Range Presence of various impurities.- Purify the product by recrystallization. Experiment with different solvents to find the optimal one for obtaining sharp crystals.- If recrystallization is ineffective, consider column chromatography on amine-functionalized silica gel or with a triethylamine-doped eluent.
Unexpected Peaks in NMR or GC-MS Formation of side products.- Analyze the spectral data to identify the structure of the impurities. This will provide clues about the side reactions occurring.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of specific side products.

Experimental Protocols

Key Experiment: Synthesis of this compound[1][2]

Materials:

  • 2-chloro-5-methyl-4-nitroaniline (37.3 g)

  • Isopropyl alcohol (60 g)

  • Water (50 g)

  • Potassium hydroxide (5 g)

  • 1,2-Benzoquinone (o-Quinone) (0.6 g)

  • Reaction vessel

Procedure:

  • Charge a reaction vessel with isopropyl alcohol, water, 2-chloro-5-methyl-4-nitroaniline, potassium hydroxide, and 1,2-benzoquinone.

  • Follow the specific reaction conditions (e.g., temperature, stirring, and reaction time) as outlined in the detailed experimental procedure this protocol is based on.

  • Upon completion of the reaction, proceed with the workup and purification steps.

  • The expected yield is approximately 28.6 g (91%) of 2-chloro-5-methyl-p-phenylenediamine with a purity of 99.9% as determined by GC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Charge Reaction Vessel (IPA, Water, Starting Material, KOH, o-Quinone) B Controlled Reaction (Temperature, Time) A->B Initiate C Quenching & Extraction B->C Completion D Solvent Removal C->D E Recrystallization D->E F Yield & Purity Determination (GC, NMR, etc.) E->F

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CheckTimeTemp Verify Reaction Time & Temperature IncompleteReaction->CheckTimeTemp Yes ReagentIssue Reagent/Catalyst Issue? IncompleteReaction->ReagentIssue No CheckTimeTemp->ReagentIssue CheckPurityStoich Check Reagent Purity & Stoichiometry ReagentIssue->CheckPurityStoich Yes WorkupLoss Loss During Workup? ReagentIssue->WorkupLoss No CheckPurityStoich->WorkupLoss OptimizeExtraction Optimize Extraction & Washing WorkupLoss->OptimizeExtraction Yes Degradation Product Degradation? WorkupLoss->Degradation No OptimizeExtraction->Degradation UseInertAtmosphere Use Inert Atmosphere Degradation->UseInertAtmosphere Yes End Yield Improved Degradation->End No UseInertAtmosphere->End

Caption: Decision-making process for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical side products?

The most prevalent method for synthesizing this compound is the reduction of 2-chloro-5-methyl-4-nitroaniline. Catalytic hydrogenation is a frequently employed technique for this transformation. During this process, several side products can form, with the most common being:

  • Dechlorinated Impurities: Loss of the chlorine atom from the aromatic ring can occur, leading to the formation of 4-methyl-1,2-phenylenediamine.

  • Incompletely Reduced Intermediates: The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these species may remain in the final product.

  • Dimerization Products: The reactive intermediates (nitroso and hydroxylamine) can undergo condensation reactions to form azoxy and azo compounds.[1]

  • Oxidation Products: The final phenylenediamine product is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.

  • Unreacted Starting Material: Residual 2-chloro-5-methyl-4-nitroaniline may be present if the reduction is not driven to completion.

Q2: How can the formation of the dechlorinated side product be minimized?

Dechlorination is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[2][3][4] To suppress this unwanted reaction, several strategies can be employed:

  • Catalyst Selection: The choice of catalyst and support is crucial. For instance, certain catalyst modifiers can help to suppress hydrodechlorination.

  • Reaction Conditions: Optimization of temperature, pressure, and solvent can significantly impact the selectivity of the reaction. Lower temperatures and pressures generally favor the desired reduction over dechlorination.

  • pH Control: Maintaining a neutral or slightly basic pH can sometimes reduce the extent of dechlorination.

Q3: What causes the formation of colored impurities in the final product?

The development of color in the final product is often due to the oxidation of the this compound. Phenylenediamines are known to be sensitive to air and light, leading to the formation of highly colored quinone-imine type structures and polymers. To prevent this, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during product isolation and purification.

  • Store the final product in a cool, dark place, and under an inert atmosphere.

  • Use degassed solvents for purification steps like recrystallization.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Issue 1: High levels of dechlorinated impurity detected.
Possible Cause Troubleshooting Steps
Inappropriate catalystScreen different catalysts (e.g., Pt/C, Pd/C) and catalyst loadings. Consider using a catalyst with a modifier known to suppress dechlorination.
Harsh reaction conditionsDecrease the reaction temperature and/or hydrogen pressure.
Acidic reaction mediumNeutralize any acidic components in the reaction mixture or add a non-interfering base.
Issue 2: Presence of unreacted starting material.
Possible Cause Troubleshooting Steps
Insufficient reaction timeMonitor the reaction progress by TLC or HPLC and ensure it is allowed to run to completion.
Inactive catalystUse a fresh batch of catalyst or ensure the existing catalyst has not been poisoned.
Insufficient reducing agentIf using a chemical reductant, ensure the stoichiometry is correct. For catalytic hydrogenation, ensure adequate hydrogen supply.
Issue 3: Formation of dark, tarry, or polymeric material.
Possible Cause Troubleshooting Steps
Oxidation of the productConduct the reaction and workup under an inert atmosphere. Use degassed solvents.
High reaction temperatureLower the reaction temperature to minimize polymerization side reactions.
Presence of oxidizing agentsEnsure all reagents and solvents are free from peroxides or other oxidizing impurities.

Experimental Protocols

A general procedure for the catalytic hydrogenation of 2-chloro-5-methyl-4-nitroaniline is provided below.

Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitroaniline

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-chloro-5-methyl-4-nitroaniline in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., 5% Pd/C, typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1-10 atm). Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is no longer detected.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Visualizations

Reaction Pathway and Side Products

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of common side products.

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions 2-chloro-5-methyl-4-nitroaniline 2-chloro-5-methyl-4-nitroaniline Intermediates\n(nitroso, hydroxylamine) Intermediates (nitroso, hydroxylamine) 2-chloro-5-methyl-4-nitroaniline->Intermediates\n(nitroso, hydroxylamine) Reduction Dechlorinated Product Dechlorinated Product 2-chloro-5-methyl-4-nitroaniline->Dechlorinated Product Dechlorination This compound This compound Intermediates\n(nitroso, hydroxylamine)->this compound Reduction Dimerization Products\n(azoxy, azo) Dimerization Products (azoxy, azo) Intermediates\n(nitroso, hydroxylamine)->Dimerization Products\n(azoxy, azo) Condensation Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation

Caption: Synthesis pathway and common side products.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting issues during the synthesis.

troubleshooting_workflow start Problem Identified (e.g., low yield, impurity) analysis Analyze Product (HPLC, GC-MS, NMR) start->analysis identify_impurity Identify Impurity analysis->identify_impurity cause Determine Potential Cause identify_impurity->cause incomplete Incomplete Reaction cause->incomplete Unreacted SM dechlorination Dechlorination cause->dechlorination Loss of Cl oxidation Oxidation cause->oxidation Colored product dimerization Dimerization cause->dimerization High MW impurity solution Implement Solution incomplete->solution dechlorination->solution oxidation->solution dimerization->solution optimize Optimize Reaction Conditions solution->optimize

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Minimizing Impurity Formation in Aromatic Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing impurity formation during the synthesis of aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aromatic amines, and what are their general impurity profiles?

A1: The most common methods for synthesizing aromatic amines include the reduction of nitroarenes, Buchwald-Hartwig amination, Sandmeyer reaction, and nucleophilic aromatic substitution (SNAr). Each method has a characteristic impurity profile.

  • Reduction of Nitroarenes: This method can be very clean, but incomplete reduction can lead to intermediates like nitrosoarenes and hydroxylamines. Over-reduction of other functional groups on the aromatic ring can also occur.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction can be complicated by side reactions such as hydrodehalogenation of the aryl halide, β-hydride elimination from the amine, and the formation of diaryl- or triarylamines.[1]

  • Sandmeyer Reaction: This reaction, proceeding through a diazonium salt intermediate, is prone to the formation of phenol byproducts from the reaction with water, as well as biaryl compounds from radical coupling.[2][3][4]

  • Nucleophilic Aromatic Substitution (SNAr): Impurities in SNAr reactions often arise from competing reactions with the solvent or other nucleophiles present. Incomplete reaction and the formation of regioisomers are also common.[5][6]

Q2: How can I minimize the formation of over-alkylation or over-arylation byproducts in my reaction?

A2: The formation of secondary or tertiary amine byproducts is a common issue. To control this, you can:

  • Slowly add the alkylating or arylating agent to the reaction mixture to maintain a low instantaneous concentration.

  • Use a stoichiometric amount of the alkylating/arylating agent.

  • Conduct the reaction at a lower temperature to better control the reaction rate.[7]

  • In reactions like the nucleophilic substitution of halogenoalkanes with ammonia, using a large excess of ammonia can favor the formation of the primary amine.

Q3: My reaction is sluggish or incomplete. What are the first things I should check?

A3: Incomplete reactions can be due to several factors:

  • Catalyst Activity: For catalytic reactions like Buchwald-Hartwig or catalytic hydrogenation, ensure your catalyst is fresh and active. Catalyst loading might also be insufficient.[8]

  • Reagent Quality: Ensure all reagents, especially sensitive ones like organometallics or reducing agents, are pure and anhydrous.

  • Solubility: Poor solubility of starting materials in the reaction solvent can significantly hinder the reaction rate. Consider changing the solvent or using a co-solvent system.[8]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to byproduct formation. A careful optimization of the reaction temperature is often necessary.[8]

Q4: I am observing dark, tar-like byproducts in my reaction. What is the likely cause?

A4: The formation of dark, polymeric materials often indicates decomposition of sensitive intermediates, such as diazonium salts in the Sandmeyer reaction, or polymerization of the starting materials or products under harsh reaction conditions.[9] This can be caused by:

  • Elevated temperatures.

  • Presence of oxygen or other oxidizing impurities.

  • Inappropriate reaction pH.

To mitigate this, ensure the reaction is carried out under an inert atmosphere, use purified and degassed solvents, and maintain strict temperature control.

Troubleshooting Guides by Reaction Type

Reduction of Nitroarenes

Issue 1: Incomplete reduction, observing nitroso, azoxy, or hydroxylamine intermediates.

  • Possible Cause: Insufficient reducing agent, inactive catalyst, or poor reaction conditions.

  • Troubleshooting Steps:

    • Increase Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[8]

    • Verify Catalyst Activity: For catalytic hydrogenations (e.g., Pd/C), use a fresh batch of catalyst and consider increasing the catalyst loading.[8]

    • Optimize Reaction Conditions: Adjust the temperature and pressure (for hydrogenations) as needed. For metal/acid reductions (e.g., Fe/HCl), ensure the metal is finely powdered and the acid concentration is appropriate.[8]

    • Solvent Choice: Ensure the nitroarene is fully dissolved in the reaction solvent. Protic co-solvents can often aid in hydrogenation reactions.[8]

Logical Workflow for Troubleshooting Incomplete Nitroarene Reduction

G start Incomplete Reduction of Nitroarene check_reductant Check Reducing Agent/Catalyst start->check_reductant check_conditions Review Reaction Conditions start->check_conditions check_solubility Assess Solubility start->check_solubility increase_reductant Increase Stoichiometry or Loading check_reductant->increase_reductant Insufficient? fresh_catalyst Use Fresh Catalyst check_reductant->fresh_catalyst Inactive? adjust_temp_pressure Adjust Temperature/Pressure check_conditions->adjust_temp_pressure change_solvent Change Solvent or Add Co-solvent check_solubility->change_solvent success Successful Reduction increase_reductant->success fresh_catalyst->success adjust_temp_pressure->success change_solvent->success

Caption: Troubleshooting incomplete nitroarene reduction.

Buchwald-Hartwig Amination

Issue 2: Low yield of the desired aromatic amine.

  • Possible Cause: Inactive catalyst, poor choice of ligand or base, or presence of inhibitors.

  • Troubleshooting Steps:

    • Catalyst and Ligand: Use a pre-formed catalyst or ensure the in-situ generation of the active catalyst is efficient. The choice of phosphine ligand is critical and should be optimized for the specific substrates.[10][11]

    • Base Selection: The strength and solubility of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate may be necessary for sensitive substrates.[12]

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Solvent Purity: Use anhydrous, high-purity solvents. Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction.

Data Presentation: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

Aryl HalideAmineLigandBaseTemperature (°C)Yield (%)Reference
Aryl BromideN-methylpiperazine(R)-BINAPNaOtBu10095[13]
Aryl BromideN-methylpiperazine[Pd(IPr*)(cin)Cl]KOtAm7099[13]
Aryl ChlorideBenzyl AmineXantphosDBU14020[12]
Aryl ChlorideBenzyl AmineXantphosDBUOptimized70[12]
Sandmeyer Reaction

Issue 3: Significant formation of phenol byproduct.

  • Possible Cause: Decomposition of the diazonium salt due to elevated temperatures or reaction with water.

  • Troubleshooting Steps:

    • Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[9]

    • Minimize Water: While aqueous conditions are often necessary, minimizing excess water can help reduce phenol formation.

    • Controlled Addition: Add the sodium nitrite solution slowly to the acidic amine solution to maintain a low temperature.[3]

G amine Ar-NH2 diazonium Ar-N2+ amine->diazonium NaNO2, HX aryl_radical Ar• diazonium->aryl_radical Cu(I) phenol Ar-OH (Phenol Impurity) diazonium->phenol H2O, Δ product Ar-X (Desired Product) aryl_radical->product Cu(II)X biaryl Ar-Ar (Biaryl Impurity) aryl_radical->biaryl Dimerization

Caption: A decision-making guide for purifying aromatic amines.

References

"2-Chloro-5-methyl-1,4-phenylenediamine" degradation under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific forced degradation studies on 2-Chloro-5-methyl-1,4-phenylenediamine under acidic or basic conditions are not extensively available in public literature. The following troubleshooting guides and FAQs are based on general principles of forced degradation for aromatic amines and related compounds, in accordance with ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: As an aromatic amine, this compound is susceptible to degradation under both acidic and basic conditions, primarily through hydrolysis and oxidation. Phenylenediamines can undergo rapid primary degradation in aqueous solutions.[1] The rate of degradation is expected to increase with higher concentrations of acid or base and at elevated temperatures.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products have not been documented in the available literature, analogous phenylenediamines are known to oxidize to form quinone-type structures and can undergo polymerization to form colored adducts like Bandrowski's base.[1] Under hydrolytic stress, the amine groups may be targeted. It is also possible for the chloro-substituent to be involved in degradation reactions under harsh conditions.

Q3: My solution of this compound turned dark brown/black upon adding acid/base. Is this normal?

A3: Yes, a significant color change, particularly to dark brown or black, is often indicative of the oxidation and/or polymerization of phenylenediamine compounds. This is a common observation during forced degradation studies of aromatic amines.

Q4: I am not seeing any degradation of my compound after treatment with 0.1 M HCl and 0.1 M NaOH at room temperature. What should I do?

A4: If no degradation is observed, it is recommended to gradually increase the stress conditions. You can try increasing the concentration of the acid or base (e.g., to 1 M), increasing the temperature (e.g., to 60-80°C), or extending the reaction time.[2][3]

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of the parent compound and the formation of degradation products.[4][5][6][7]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between the Parent Peak and Degradation Products
Possible Cause Troubleshooting Step
Inappropriate HPLC columnScreen different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
Suboptimal mobile phase compositionModify the organic solvent (acetonitrile, methanol) ratio, and the pH of the aqueous phase.
Inadequate gradient slopeAdjust the gradient profile to provide better separation of early or late-eluting peaks.
Issue 2: Inconsistent Degradation Results
Possible Cause Troubleshooting Step
Inconsistent temperature controlEnsure the use of a calibrated water bath or oven for consistent heating.
Variable reaction timesUse a timer to ensure accurate and reproducible reaction durations.
Oxygen exposure affecting oxidationIf studying hydrolysis in the absence of oxidation, consider purging the solution with an inert gas (e.g., nitrogen or argon).
Issue 3: Mass Imbalance in Degradation Studies
Possible Cause Troubleshooting Step
Degradation products are not UV activeUse a mass spectrometer (LC-MS) to detect non-UV active degradation products.
Degradation products are not eluting from the HPLC columnUse a stronger organic solvent in the mobile phase or modify the gradient to ensure all components are eluted.
Formation of insoluble polymersObserve the solution for any precipitation. If present, dissolve the precipitate in a suitable solvent and analyze separately.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acidic Stress: To a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Dilution: Neutralize the aliquots with an appropriate amount of 1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Basic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Basic Stress: To a known volume of the stock solution, add an equal volume of 1 M sodium hydroxide.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Sampling: Withdraw aliquots at specific time points.

  • Neutralization and Dilution: Neutralize the aliquots with an appropriate amount of 1 M hydrochloric acid and dilute with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Quantitative Data Summary

As no specific quantitative data for the degradation of this compound was found, a template for data presentation is provided below.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Assay of Parent Compound Number of Degradation Products % Area of Major Degradant
1 M HCl, 60°C0100.000
2
4
8
24
1 M NaOH, 60°C0100.000
2
4
8
24

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acidic/Basic) A->B C Sample at Time Intervals B->C D Neutralize and Dilute Samples C->D E Analyze by Stability-Indicating HPLC Method D->E F Characterize Degradation Products (e.g., LC-MS) E->F If significant degradation

Caption: General workflow for conducting forced degradation studies.

G cluster_pathway Hypothetical Degradation Pathway under Oxidative Stress Parent This compound Intermediate1 Oxidized Intermediate (e.g., Quinone-diimine) Parent->Intermediate1 Oxidation Product1 Polymerized Products (Colored Adducts) Intermediate1->Product1 Polymerization Product2 Further Oxidized/ Hydrolyzed Products Intermediate1->Product2 Hydrolysis/Oxidation

Caption: Hypothetical degradation pathway for this compound.

References

Troubleshooting low yield in diazotization of substituted phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the diazotization of substituted phenylenediamines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My diazotization reaction has a very low yield or is failing completely. What are the most common causes?

A1: Low yield or failure in diazotization reactions is frequently traced back to a few critical factors:

  • Improper Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[1] Maintaining a strict temperature range of 0-5°C is essential to prevent decomposition of the diazonium salt, which can lead to the formation of phenols and release of nitrogen gas.[1][2]

  • Incorrect Acid Concentration: The reaction requires a sufficiently acidic medium to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted amine to form diazoamino compounds.[3][4] An excess of mineral acid is typically used.[2]

  • Rate of Nitrite Addition: The slow, dropwise addition of the sodium nitrite solution is crucial.[2] A rapid addition can cause localized increases in temperature and nitrous acid concentration, leading to decomposition and side product formation.[5]

  • Purity of the Starting Phenylenediamine: Impurities in the starting amine can lead to the formation of colored byproducts and other side reactions that consume reagents and complicate the purification of the desired product.[2]

Q2: I observed the formation of a black, oily product and gas evolution in my reaction. What is happening?

A2: This is a tell-tale sign of diazonium salt decomposition.[1] When the temperature of the reaction mixture rises above the optimal 0-5°C range, the diazonium salt breaks down, often reacting with water to form phenols, which can polymerize or degrade into tarry materials, and releasing nitrogen gas.[1][6] Strict and constant temperature monitoring is critical to avoid this.

Q3: Can the choice of acid impact the success of the diazotization?

A3: Yes, the choice and concentration of the acid are important. Hydrochloric acid and sulfuric acid are commonly used.[7] The acid's role is to generate nitrous acid from sodium nitrite and to maintain a low pH to stabilize the diazonium salt.[8][9] In some cases, switching from hydrochloric to sulfuric acid has been reported to improve the stability of the diazonium salt.[5] The use of a non-nucleophilic counterion, such as tetrafluoroborate from HBF₄, can also lead to the isolation of more stable diazonium salts.[10][11]

Q4: How can I monitor the completion of the diazotization reaction?

A4: A common and simple method to monitor the reaction is to test for the presence of excess nitrous acid, which indicates that all the primary aromatic amine has been consumed. This is typically done using starch-iodide paper.[12][13] A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.[12] A delayed appearance of the color may suggest the presence of interfering substances.[12] Electrometric methods, such as potentiometric titration, can also be used for more precise endpoint detection.[13][14]

Q5: What are common side reactions, and how can they be minimized?

A5: Besides decomposition, a primary side reaction is azo coupling, where the newly formed diazonium salt reacts with the unreacted starting amine.[4] This is more likely to occur if the reaction medium is not sufficiently acidic. Maintaining a high acidity (excess mineral acid) helps to ensure that the free amine concentration is low, thus suppressing this side reaction.[4] For ortho-phenylenediamines, intramolecular cyclization to form benzotriazoles is a common and often desired reaction pathway.[15] This reaction is generally not reversible.[15]

Data Presentation

Table 1: Critical Parameters for Diazotization Reactions

ParameterRecommended Range/ConditionRationalePotential Issues if Deviated
Temperature 0 - 5°C[2][8]Prevents decomposition of the unstable diazonium salt.[10][16]Formation of phenols, tars, and nitrogen gas; low yield.[1][17]
Acid Excess mineral acid (e.g., HCl, H₂SO₄)[2][18]Generates HNO₂ in situ; prevents azo coupling side reactions.[4][9]Incomplete reaction; formation of diazoamino compounds.[3]
NaNO₂ Addition Slow, dropwise[2]Controls reaction rate and prevents localized temperature spikes.[5]Decomposition of diazonium salt; reduced yield.
Reaction Time Varies (typically < 10 min)[7]Dependent on the reactivity of the specific substituted phenylenediamine.Incomplete reaction or decomposition if too long.
Stirring VigorousEnsures homogeneity and efficient heat transfer.Localized concentration/temperature gradients; side reactions.

Experimental Protocols

Standard Protocol for Diazotization of a Substituted Phenylenediamine

  • Preparation of the Amine Solution:

    • In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve the substituted phenylenediamine (1.0 equivalent) in an excess of a pre-cooled mineral acid (e.g., 2.5-3.0 equivalents of HCl in water).[2]

    • Cool the solution to 0-5°C using an ice-salt bath with continuous stirring.[2]

  • Preparation of the Nitrite Solution:

    • Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 10-15 minutes.[2]

    • Crucially, maintain the internal reaction temperature below 5°C throughout the addition.[8]

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes.

  • Monitoring Reaction Completion:

    • Periodically test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper.

    • The reaction is considered complete when an immediate blue-black color is observed.[12]

  • Use of the Diazonium Salt Solution:

    • The resulting solution containing the diazonium salt is highly unstable and should be used immediately in the subsequent reaction step (e.g., coupling reaction).[16][19]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield in Diazotization start Low Yield or Reaction Failure temp_check Is temperature strictly maintained at 0-5°C? start->temp_check acid_check Is there an excess of mineral acid? temp_check->acid_check Yes temp_issue Decomposition of Diazonium Salt (Phenol/Tar Formation) temp_check->temp_issue No nitrite_check Was NaNO2 solution added slowly and dropwise? acid_check->nitrite_check Yes acid_issue Side Reactions (e.g., Azo Coupling) acid_check->acid_issue No purity_check Is the starting phenylenediamine pure? nitrite_check->purity_check Yes nitrite_issue Localized Overheating & Decomposition nitrite_check->nitrite_issue No purity_issue Byproduct Formation & Incomplete Reaction purity_check->purity_issue No solution Review Protocol: - Improve cooling (ice-salt bath) - Calibrate thermometer - Ensure sufficient acid - Control addition rate - Purify starting material purity_check->solution Yes - Other factors? temp_issue->solution acid_issue->solution nitrite_issue->solution purity_issue->solution

Caption: Troubleshooting flowchart for low yield in diazotization.

Diazotization_Pathway General Diazotization Reaction Pathway cluster_reactants Reactants cluster_intermediates In Situ Formation cluster_products Products & Side Products Amine Ar-NH₂ (Substituted Phenylenediamine) Diazonium Ar-N₂⁺X⁻ (Diazonium Salt) Amine->Diazonium + NO⁺, -H₂O Coupling Ar-N=N-Ar-NH₂ (Azo Coupling Product) Amine->Coupling NaNO2 NaNO₂ (Sodium Nitrite) HNO2 HONO (Nitrous Acid) NaNO2->HNO2 + HX Acid HX (Mineral Acid, e.g., HCl) Acid->HNO2 Nitrosonium NO⁺ (Nitrosonium Ion) HNO2->Nitrosonium + H⁺ Nitrosonium->Diazonium Decomposition Ar-OH + N₂ (Decomposition Products) Diazonium->Decomposition > 5°C Diazonium->Coupling Insufficient Acid

Caption: General diazotization reaction pathway and major side reactions.

References

Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving 2-Chloro-5-methyl-1,4-phenylenediamine.

I. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. When working with this compound, specific challenges may arise due to the presence of two amino groups and a potentially less reactive aryl chloride.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the initial recommended conditions for a Buchwald-Hartwig amination with this compound?

A1: For the coupling of this compound with an aryl halide, a good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly employed. Anhydrous, deoxygenated toluene or dioxane are suitable solvents. The reaction is typically run at elevated temperatures, in the range of 80-110 °C.

Q2: How can I achieve selective mono-amination of this compound?

A2: Achieving selective mono-amination can be challenging due to the two nucleophilic amino groups. Key strategies include:

  • Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents) relative to the aryl halide.

  • Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low concentration, which can favor mono-substitution.

  • Protecting Groups: Temporarily protecting one of the amino groups with a suitable protecting group (e.g., Boc) is a reliable method to ensure mono-amination.

Q3: My reaction is showing low or no conversion. What are the likely causes?

A3: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors:

  • Catalyst Inactivation: The palladium catalyst can be deactivated by oxygen or impurities in the reagents or solvent. Ensure all components are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Inactive Catalyst System: Aryl chlorides are generally less reactive than aryl bromides or iodides. A more active catalyst system, often employing a more electron-rich and sterically hindered ligand, may be necessary.

  • Incorrect Base: The choice of base is critical. If your substrate is sensitive to strong bases, you might consider weaker bases like K₃PO₄ or Cs₂CO₃, but this may require higher temperatures or longer reaction times.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time and/or temperature.- Increase catalyst and/or ligand loading.- Screen different ligands (e.g., Buchwald or Josiphos-type ligands).
Catalyst decomposition- Ensure rigorous exclusion of air and moisture.- Use a pre-catalyst for more reliable generation of the active Pd(0) species.
Side Product Formation Di-amination- Adjust stoichiometry (excess of the diamine).- Consider a protecting group strategy for one of the amino groups.
Hydrodehalogenation (replacement of Cl with H)- Use a less sterically hindered ligand.- Lower the reaction temperature.
Inconsistent Results Impure starting materials- Purify this compound and the coupling partner before use.- Ensure the solvent is anhydrous and deoxygenated.
Variability in catalyst/ligand quality- Use a consistent and reliable source for the palladium catalyst and ligand.
Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide)

  • Pd₂(dba)₃ (Palladium precatalyst)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous, deoxygenated Toluene (Solvent)

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).

  • Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Add anhydrous, deoxygenated toluene to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add Pd Catalyst, Ligand, and Base sm Add this compound and Aryl Halide reagents->sm solvent Add Anhydrous, Deoxygenated Solvent sm->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Characterize (NMR, MS)

Buchwald-Hartwig Amination Experimental Workflow.

II. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds. Given that this compound is an aryl halide, it can potentially be used as a coupling partner with an organoboron compound.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the general conditions for a Suzuki-Miyaura coupling with this compound?

A1: A typical starting point for a Suzuki coupling of an aryl chloride involves a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential, and the reaction is often carried out in a solvent mixture like dioxane/water or toluene/water at elevated temperatures (80-110 °C).

Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.

  • Use of a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions with less homocoupling.

  • Controlled Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

Q3: The reaction is sluggish and gives a low yield. What can I do to improve it?

A3: For a sluggish Suzuki reaction with an aryl chloride, consider the following:

  • Ligand Choice: The oxidative addition of the aryl chloride to the palladium center is often the rate-limiting step. Using more electron-rich and bulky ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), can significantly accelerate this step and improve yields.

  • Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.

  • Choice of Base: A stronger base, like K₃PO₄, may be more effective than K₂CO₃ for less reactive aryl chlorides.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low Conversion Inactive catalyst- Thoroughly degas all solvents and reagents.- Use fresh, high-quality palladium catalyst and ligand.
Slow oxidative addition- Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand).- Increase the reaction temperature.
Side Product Formation Homocoupling of boronic acid- Ensure rigorous exclusion of oxygen.- Use a pre-catalyst.
Protodeboronation (loss of boronic acid group)- Use anhydrous conditions if possible.- Consider using a more stable boronate ester (e.g., a pinacol ester).
Poor Reproducibility Impurities in starting materials- Purify both this compound and the organoboron reagent.
Inefficient degassing- Standardize the degassing procedure to ensure consistency.
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and will likely require optimization.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane and Water (Solvent mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a suitable concentration (e.g., 0.1 M).

  • Add Pd(PPh₃)₄ (2-5 mol%) under the inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Suboptimal Conditions cluster_sm Starting Material Problems start Low or No Product in Suzuki Coupling check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_sm Are starting materials pure? start->check_sm catalyst_sol1 Degas solvents and reagents rigorously. check_catalyst->catalyst_sol1 Potential Deactivation conditions_sol1 Increase temperature. check_conditions->conditions_sol1 Sluggish Reaction sm_sol1 Purify aryl chloride and boronic acid. check_sm->sm_sol1 Side Reactions (Homocoupling, Protodeboronation) catalyst_sol2 Use fresh catalyst/ligand or a pre-catalyst. catalyst_sol1->catalyst_sol2 conditions_sol2 Screen different bases (e.g., K3PO4). conditions_sol1->conditions_sol2 conditions_sol3 Try a more active ligand (e.g., Buchwald type). conditions_sol2->conditions_sol3 sm_sol2 Consider using a boronate ester to prevent protodeboronation. sm_sol1->sm_sol2

Troubleshooting Logic for Suzuki-Miyaura Coupling.

III. Diazotization and Azo Coupling for Dye Synthesis

Given that this compound is a known dye intermediate, diazotization of one of its amino groups followed by coupling with an electron-rich aromatic compound is a key reaction.

Frequently Asked Questions (FAQs): Diazotization and Azo Coupling

Q1: What is the general procedure for the diazotization of this compound?

A1: Diazotization involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the resulting diazonium salt.

Q2: How can I control which amino group is diazotized?

A2: The two amino groups in this compound may have slightly different reactivities. However, for precise control, it is often necessary to use a protecting group strategy if selective diazotization of one specific amino group is required.

Q3: What are suitable coupling partners for the diazonium salt of this compound?

A3: The diazonium salt will react with electron-rich aromatic compounds, known as coupling components. Common examples include phenols, naphthols, anilines, and other aromatic amines. The coupling reaction's pH is crucial and depends on the nature of the coupling partner (acidic for amines, alkaline for phenols).

Troubleshooting Guide: Diazotization and Azo Coupling
Issue Potential Cause Troubleshooting Steps
Low Yield of Azo Dye Decomposition of diazonium salt- Maintain the temperature strictly between 0-5 °C during diazotization.- Use the diazonium salt solution immediately after preparation.
Incorrect pH for coupling- Adjust the pH of the coupling reaction mixture. Generally, alkaline conditions for phenols and acidic to neutral conditions for amines.
Formation of Impure Product Self-coupling or other side reactions- Ensure efficient stirring and controlled addition of the diazonium salt solution to the coupling component.
Experimental Protocol: Representative Diazotization and Azo Coupling

This protocol is a general representation of a typical azo dye synthesis.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • A coupling component (e.g., β-naphthol)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Diazotization: Dissolve this compound in dilute HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature to form the diazonium salt solution.

  • Coupling: In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in an aqueous NaOH solution and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the low temperature and continue stirring. The azo dye should precipitate out of the solution.

  • After the reaction is complete, filter the solid dye, wash it with cold water, and dry it.

Azo_Coupling_Pathway Diamine 2-Chloro-5-methyl- 1,4-phenylenediamine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Diamine->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt AzoCoupling Azo Coupling (Controlled pH) DiazoniumSalt->AzoCoupling CouplingPartner Electron-Rich Coupling Partner (e.g., Naphthol) CouplingPartner->AzoCoupling AzoDye Azo Dye Product AzoCoupling->AzoDye

General Pathway for Azo Dye Synthesis.

Preventing oxidation of "2-Chloro-5-methyl-1,4-phenylenediamine" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Chloro-5-methyl-1,4-phenylenediamine during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an aromatic amine derivative used as an intermediate in various organic synthesis processes, including the manufacturing of dyes and active pharmaceutical ingredients.[1] Its stability is critical because its degradation, primarily through oxidation, can lead to the formation of colored impurities. These impurities can affect the quality, purity, and efficacy of the final product, and may introduce toxicological risks.

Q2: What are the primary causes of degradation for this compound during storage?

A2: The primary cause of degradation for this compound, like many aromatic amines, is oxidation. This process is accelerated by exposure to:

  • Oxygen (Air): The amine groups are susceptible to oxidation when in contact with atmospheric oxygen.

  • Light: Photodegradation can initiate and accelerate the oxidation process.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Moisture: The presence of water can facilitate certain degradation pathways.

Q3: What are the visible signs of this compound oxidation?

A3: The most common visible sign of oxidation is a change in color of the material. Fresh, pure this compound is typically a light brown powder.[1] Upon oxidation, it may darken to shades of brown, red, or even black due to the formation of highly conjugated quinone-imine structures.

Q4: What are the recommended storage conditions to prevent oxidation?

A4: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, ideally refrigerated at 2-8°C.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light: In a light-resistant, opaque container.

  • Moisture: In a tightly sealed container in a dry location to prevent moisture ingress.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the compound (darkening) Oxidation due to exposure to air, light, or heat.1. Immediately transfer the compound to a light-resistant container. 2. Purge the container with an inert gas (nitrogen or argon) before sealing. 3. Store the container in a refrigerator (2-8°C). 4. For future use, handle the material quickly and in a controlled environment to minimize exposure.
Inconsistent experimental results Use of partially oxidized starting material.1. Assess the purity of the stored this compound using an appropriate analytical method (e.g., HPLC, GC). 2. If impurities are detected, consider purifying the material (e.g., by recrystallization) before use. 3. Always use freshly opened or properly stored material for sensitive experiments.
Formation of insoluble particles Polymerization or formation of highly oxidized, less soluble byproducts.1. Filter the solution to remove insoluble matter. 2. Confirm the identity of the soluble portion before proceeding. 3. Review storage conditions to prevent further degradation. Consider aliquoting the material into smaller, single-use containers to avoid repeated exposure of the bulk material.

Experimental Protocols

Protocol 1: Assessment of this compound Stability Under Various Storage Conditions

Objective: To quantitatively assess the stability of this compound under different temperature, light, and atmospheric conditions.

Methodology:

  • Sample Preparation:

    • Aliquot 1 gram samples of high-purity this compound into separate, appropriate containers (e.g., clear and amber glass vials).

    • Divide the samples into groups for each storage condition to be tested (see table below).

    • For samples under an inert atmosphere, purge the vials with nitrogen or argon for 1-2 minutes before sealing.

  • Storage Conditions:

    • Store the samples under the conditions outlined in the table below for a predefined period (e.g., 4 weeks).

  • Time-Point Analysis:

    • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4), remove one sample from each storage condition for analysis.

    • Visually inspect the sample for any color change and record observations.

    • Prepare a solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Analyze the solution by High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity of this compound and to detect the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the Day 0 sample.

    • Compare the degradation rates under the different storage conditions.

Data Presentation:

Condition ID Temperature Atmosphere Light Exposure
A2-8°CAirDark (Amber Vial)
B2-8°CInert GasDark (Amber Vial)
CRoom TemperatureAirDark (Amber Vial)
DRoom TemperatureInert GasDark (Amber Vial)
ERoom TemperatureAirAmbient Light (Clear Vial)
Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of different antioxidants in preventing the oxidation of this compound.

Methodology:

  • Antioxidant Selection:

    • Choose a selection of antioxidants to test, for example:

      • Butylated hydroxytoluene (BHT)

      • Ascorbic acid

      • Propyl gallate

  • Sample Preparation:

    • Prepare stock solutions of each antioxidant in a suitable solvent.

    • Prepare solutions of this compound in the same solvent.

    • Create test samples by mixing the this compound solution with each antioxidant solution at a specific concentration (e.g., 0.1% w/w antioxidant to the amine).

    • Include a control sample with no added antioxidant.

  • Accelerated Stability Testing:

    • Expose the samples to accelerated degradation conditions (e.g., elevated temperature of 40°C and exposure to air) for a set period (e.g., 7 days).

  • Analysis:

    • At regular intervals (e.g., Day 0, Day 1, Day 3, Day 7), analyze the samples by HPLC to quantify the remaining this compound.

  • Data Analysis:

    • Compare the degradation rate of the samples containing antioxidants to the control sample.

    • Determine which antioxidant provides the most effective protection against oxidation.

Visualizations

Oxidation_Pathway A This compound (Stable) B Oxidizing Conditions (Air, Light, Heat) C Oxidized Intermediates (e.g., Semiquinone Radical) B->C Oxidation D Quinone-imine Derivatives (Colored Impurities) C->D Further Oxidation/ Dimerization Troubleshooting_Workflow Start Compound Discoloration Observed? Check_Storage Review Storage Conditions: - Temperature (cool?) - Atmosphere (inert?) - Light (dark?) Start->Check_Storage Yes Use_As_Is Use with Caution (if purity is acceptable) Start->Use_As_Is No Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Purify Purify Compound (e.g., Recrystallization) Purity_Analysis->Purify Impure Purity_Analysis->Use_As_Is Acceptable Purity Discard Discard if Heavily Degraded Purity_Analysis->Discard Very Impure Implement_Proper_Storage Implement Correct Storage Procedures Purify->Implement_Proper_Storage Use_As_Is->Implement_Proper_Storage Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Samples Aliquot Compound Store_Samples Store Samples Prep_Samples->Store_Samples Prep_Conditions Prepare Storage Conditions (Temp, Light, Atmosphere) Prep_Conditions->Store_Samples Time_Points Sample at Time Points (T0, T1, T2...) Store_Samples->Time_Points Analysis Analyze by HPLC Time_Points->Analysis Data_Comparison Compare Purity vs. Time Analysis->Data_Comparison

References

Technical Support Center: Purification of Crude 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude "2-Chloro-5-methyl-1,4-phenylenediamine".

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Problem 1: The crude product is a dark, oily substance instead of a solid.

Potential Cause Troubleshooting Step
Presence of significant amounts of colored impurities and byproducts. Phenylenediamines are prone to air oxidation, which can lead to the formation of highly colored quinone-type compounds and polymeric materials.- Charcoal Treatment: Before crystallization, dissolve the crude product in a suitable hot solvent and treat with activated charcoal to adsorb colored impurities. - Inert Atmosphere: Handle the crude material and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Residual solvent from the synthesis reaction. - Drying under Vacuum: Ensure the crude product is thoroughly dried under vacuum to remove any remaining reaction solvents before attempting purification.
Formation of complex mixtures of side products. The reaction of o-quinones with primary amines can be complex, potentially leading to various adducts and side products.[1]- Column Chromatography: If recrystallization fails to yield a solid, consider purifying a small sample by column chromatography to isolate the desired product and identify the nature of the impurities.

Problem 2: Low yield after recrystallization.

Potential Cause Troubleshooting Step
The chosen recrystallization solvent is too good. The compound remains significantly soluble in the solvent even at low temperatures.- Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Two-Solvent System: If a single suitable solvent cannot be found, consider a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent in which the compound is insoluble until turbidity is observed.
Premature crystallization during hot filtration. - Preheat Funnel and Filter Paper: Ensure the filtration apparatus is preheated to prevent the product from crystallizing on the filter paper. - Use a slight excess of hot solvent: This will help to keep the product in solution during the filtration step.
Too much solvent was used. - Evaporate Excess Solvent: If the solution is too dilute, carefully evaporate some of the solvent to reach the saturation point and induce crystallization upon cooling.

Problem 3: The purified product discolors over time.

Potential Cause Troubleshooting Step
Air and light sensitivity. Phenylenediamines are susceptible to oxidation and degradation upon exposure to air and light.- Storage Conditions: Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon). - Refrigeration: Store the product at low temperatures (2-8°C) to slow down degradation.
Residual acidic or basic impurities. These can catalyze degradation.- Neutralization Wash: During the work-up, ensure the organic phase is washed with a mild base (e.g., sodium bicarbonate solution) and then with water to remove any acidic impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While a definitive list is dependent on the specific synthetic route, common impurities can include:

  • Unreacted Starting Materials: Residual 2-chloro-5-methyl-4-nitroaniline from the synthesis.

  • Oxidation Products: Quinone-type compounds and polymeric materials formed by the oxidation of the phenylenediamine. These are often highly colored.

  • Side-Reaction Products: The reaction between o-quinones and primary amines can be complex, potentially leading to a variety of amino-quinone adducts.[1][2]

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, other positional isomers may be formed.

Q2: What is the best solvent for recrystallizing this compound?

A2: The choice of solvent is critical for successful recrystallization. Based on literature for similar compounds, promising solvents include:

  • Toluene: A patent for the purification of the closely related 2-chloro-1,4-phenylenediamine describes a successful recrystallization from toluene.[3]

  • Isopropyl Alcohol: Mentioned as a recrystallization solvent for a derivative of 2-chloro-1,4-phenylenediamine.[4]

  • Chlorobenzene: Has been used for the recrystallization of 2-chloro-1,4-phenylenediamine.[4]

A systematic solvent screening is always recommended to find the optimal solvent or solvent mixture for your specific crude product.

Q3: How can I monitor the purity of my product during purification?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your crude material and purified product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to track the removal of specific impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. A rapid GC-MS method has been developed for the determination of para-phenylenediamine in cosmetic products.[5]

  • Melting Point: A sharp melting point close to the literature value (147°C) is a good indicator of high purity.

Section 3: Data Presentation

Table 1: Recrystallization of 2-Chloro-1,4-phenylenediamine (a related compound) from Toluene

ParameterValueReference
SolventToluene[3]
Solvent to Crude Product Ratio (mass/mass)2.5:1 to 3.5:1[3]
Dissolution Temperature60-90 °C[3]
Filtration Temperature60-80 °C[3]
Crystallization Step 1 Temperature30-35 °C (gradual cooling)[3]
Crystallization Step 2 Temperature5-15 °C[3]
Yield87-95%[3]
Purity of Final Product99.6%[3]

Note: This data is for the closely related compound 2-chloro-1,4-phenylenediamine and serves as a strong starting point for the purification of this compound.

Section 4: Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (General Procedure)

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum.

Protocol 2: Purity Determination by HPLC (General Method)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over time.

  • Detection: UV detector at a wavelength where the compound and potential impurities have good absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the initial mobile phase composition.

Section 5: Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Hot Solvent Crude->Dissolution Charcoal Charcoal Treatment (Optional) Dissolution->Charcoal Hot_Filtration Hot Filtration Dissolution->Hot_Filtration If no charcoal needed Charcoal->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Issue Dark_Oil Crude is a Dark Oil Start->Dark_Oil Low_Yield Low Recrystallization Yield Start->Low_Yield Discoloration Product Discolors Over Time Start->Discoloration Oxidation Oxidation Dark_Oil->Oxidation Residual_Solvent Residual Solvent Dark_Oil->Residual_Solvent Solvent_Choice Poor Solvent Choice Low_Yield->Solvent_Choice Discoloration->Oxidation Storage Improper Storage Discoloration->Storage

Caption: Logic diagram for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Guide to Azo Dye Precursors: 2-Chloro-5-methyl-1,4-phenylenediamine vs. 2-Chloro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of azo dyes, the selection of precursor molecules is a critical determinant of the final product's performance characteristics, including its color, intensity, and fastness. This guide provides a comparative analysis of two key intermediates: 2-Chloro-5-methyl-1,4-phenylenediamine and 2-Chloro-p-phenylenediamine. While direct comparative experimental data for azo dyes derived from these specific precursors is not extensively available in published literature, this document leverages established principles of dye chemistry and available data on structurally related compounds to offer a predictive comparison.

Chemical Structures and Properties

A foundational understanding of the chemical structures of these two diamines is essential to appreciating their potential impact on azo dye properties.

PropertyThis compound2-Chloro-p-phenylenediamine
CAS Number 5307-03-9615-66-7
Molecular Formula C₇H₉ClN₂C₆H₇ClN₂
Molecular Weight 156.61 g/mol 142.58 g/mol
Chemical Structure
Key Substituents Chloro group at position 2, Methyl group at position 5Chloro group at position 2
General Use Intermediate in the synthesis of a diverse range of colorants for textiles and pigments.Primarily used in permanent hair coloring systems.

The primary structural difference is the presence of a methyl group on the benzene ring of this compound. This seemingly minor addition can have significant implications for the electronic and steric properties of the resulting azo dye.

Comparative Performance in Azo Dye Synthesis

The performance of an azo dye is evaluated based on several key parameters, including dye yield, color characteristics, and fastness properties. The following table summarizes the anticipated performance differences based on the structural variations between the two precursors.

Performance ParameterAzo Dyes from this compoundAzo Dyes from 2-Chloro-p-phenylenediamineRationale for Predicted Difference
Dye Yield Potentially slightly lowerPotentially slightly higherThe methyl group on the this compound may introduce minor steric hindrance during the coupling reaction, which could slightly reduce the overall yield compared to the less hindered 2-Chloro-p-phenylenediamine.
Color (λmax) Likely shifted to a longer wavelength (bathochromic shift)BaselineThe electron-donating nature of the methyl group can increase the electron density of the aromatic system, leading to a smaller energy gap between the HOMO and LUMO of the dye molecule. This results in the absorption of longer wavelength light, causing a shift towards redder colors.
Tinctorial Strength Potentially higherBaselineThe methyl group can enhance the molar absorptivity (extinction coefficient) of the dye, leading to a greater color intensity for a given concentration.
Lightfastness Potentially higherBaselineThe methyl group can help to protect the azo linkage from photochemical degradation by dissipating some of the energy from absorbed UV radiation, thereby improving the lightfastness of the dye.
Washfastness Potentially higherBaselineThe increased molecular size and hydrophobicity imparted by the methyl group can lead to stronger van der Waals interactions between the dye molecule and the fiber, resulting in improved washfastness.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of an azo dye, which can be adapted for both this compound and 2-Chloro-p-phenylenediamine.

Diazotization of the Phenylenediamine Derivative
  • Preparation of the Amine Salt: Dissolve 0.01 mol of the chosen phenylenediamine derivative (either this compound or 2-Chloro-p-phenylenediamine) in a mixture of 10 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Formation of the Diazonium Salt: Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water. Add this sodium nitrite solution dropwise to the cold amine salt solution while maintaining the temperature between 0-5 °C. Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which will turn blue in the presence of excess nitrous acid).

Azo Coupling Reaction
  • Preparation of the Coupling Component Solution: Dissolve 0.01 mol of the coupling component (e.g., phenol, β-naphthol, or another suitable aromatic compound) in 10 mL of a 10% sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

  • Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form.

  • Isolation and Purification: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling. Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization of the Azo Dye

The synthesized azo dye should be characterized to determine its properties:

  • Yield: Calculate the percentage yield based on the initial amount of the limiting reactant.

  • Melting Point: Determine the melting point of the purified dye.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: Record the UV-Vis spectrum in a suitable solvent to determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

    • FT-IR Spectroscopy: Record the FT-IR spectrum to identify the characteristic functional groups, particularly the N=N stretching vibration of the azo group.

    • NMR Spectroscopy: Record the ¹H and ¹³C NMR spectra to confirm the chemical structure of the dye.

  • Fastness Tests:

    • Lightfastness: Expose a dyed fabric sample to a standardized light source and compare the fading with a set of blue wool standards.

    • Washfastness: Subject a dyed fabric sample to a standardized washing procedure and assess the color change of the sample and the staining of an adjacent undyed fabric.

Logical Workflow for Azo Dye Synthesis

The synthesis of azo dyes from the selected phenylenediamine precursors follows a well-defined two-step process: diazotization followed by azo coupling. This can be visualized as follows:

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_output Final Product Phenylenediamine Phenylenediamine Derivative (this compound or 2-Chloro-p-phenylenediamine) NaNO2_HCl NaNO2, HCl 0-5 °C Phenylenediamine->NaNO2_HCl Diazonium_Salt Diazonium Salt NaNO2_HCl->Diazonium_Salt Forms Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Reacts with Coupling_Component Coupling Component (e.g., Phenol, β-Naphthol) Coupling_Component->Azo_Dye Final_Dye Purified Azo Dye Azo_Dye->Final_Dye Purification

Performance Showdown: A Comparative Analysis of Dyes from 2-Chloro-5-methyl-1,4-phenylenediamine and ME-PPD

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the performance characteristics of dyes derived from two key intermediates: 2-Chloro-5-methyl-1,4-phenylenediamine and 2-methoxymethyl-p-phenylenediamine (ME-PPD). This document is intended for researchers, scientists, and professionals in the fields of dye chemistry and drug development, providing a comprehensive overview of their properties, performance data, and relevant experimental protocols.

Introduction

The development of high-performance and safe dye molecules is a critical objective in the cosmetic and textile industries. Among the vast array of dye precursors, p-phenylenediamine (PPD) and its derivatives are widely used for their efficacy in producing long-lasting, natural-looking colors. However, concerns regarding skin sensitization have driven the search for safer alternatives. This guide focuses on a comparative analysis of dyes originating from this compound and the newer, innovative molecule, ME-PPD. While this compound is recognized as an intermediate for high-performance dyes, ME-PPD has been specifically engineered to reduce the risk of allergic reactions.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these precursors is essential to comprehend their reactivity and performance as dyes.

FeatureThis compoundME-PPD (2-methoxymethyl-p-phenylenediamine)
CAS Number 5307-03-9337906-36-2
Molecular Formula C₇H₉ClN₂C₈H₁₂N₂O
Key Structural Features Aromatic diamine with a chloro and a methyl group on the benzene ring.p-phenylenediamine with a methoxymethyl group attached to the benzene ring.
Primary Application Intermediate for a diverse range of colorants used in textiles and pigments.[1]Precursor for oxidative hair dyes with reduced sensitization potential.[2]

G cluster_0 This compound cluster_1 ME-PPD (2-methoxymethyl-p-phenylenediamine) 2-Chloro-5-methyl-1,4-phenylenediamine_img ME-PPD_img

Caption: Chemical structures of the two dye precursors.

Performance Comparison

A direct quantitative performance comparison between dyes derived from these two specific precursors is challenging due to the limited publicly available data, especially for this compound in hair dye applications. However, based on existing literature, a qualitative and partially quantitative comparison can be drawn.

Dyeing Performance

Dyes from ME-PPD are reported to provide "excellent hair coloring performance".[2][3] While detailed colorimetric data from peer-reviewed publications is sparse, commercial products containing ME-PPD are available in a wide range of shades, from dark brown to lightest blonde, with on-head concentrations of ME-PPD ranging from approximately 0.15% to 1.2%.[4] This indicates its versatility and effectiveness in achieving a broad color spectrum.

Table 2: Summary of Dyeing Performance

Performance MetricDyes from this compoundDyes from ME-PPD
Color Range Wide palette for textiles and pigments.[1]Wide range of shades in hair color products.[4]
Color Intensity & Vibrancy High intensity and vibrancy reported.[1]"Excellent hair coloring performance" reported.[2][3]
Color Fastness (Light & Wash) High durability and fastness properties suggested.[1]Data not explicitly available in reviewed literature.
Dyeing Efficiency Information not available.Information not explicitly available in reviewed literature.
Sensitization Potential

A significant differentiator between the two precursors is the extensive research and data available on the reduced sensitization potential of ME-PPD.

Dyes from this compound: There is a lack of specific data in the public domain regarding the skin sensitization potential of dyes derived from this intermediate, particularly in the context of hair dyes.

Dyes from ME-PPD have been specifically designed to have a lower sensitization risk compared to traditional p-phenylenediamine (PPD). The methoxymethyl side chain is believed to alter the molecule's interaction with the immune system. Studies have shown that ME-PPD has a significantly reduced skin sensitization potential.[2] For instance, the maximal on-head exposure to ME-PPD from hair dye use is reported to be more than 100-fold lower than its contact allergy induction threshold.[2] In contrast, the exposure levels for PPD are much closer to its induction threshold.[2]

Furthermore, in studies involving individuals already allergic to PPD, a significant portion did not react or showed a reduced reaction to ME-PPD-containing products.[5] One study found that 62% of PPD-allergic patients did not react to ME-PPD under simulated hair dye use conditions, and another 18% showed a reduced reaction strength.[5] Another study with PPD-allergic individuals found that 67% tolerated continued hair dyeing with ME-PPD products.[6]

Table 3: Comparison of Sensitization Potential

Sensitization MetricDyes from this compoundDyes from ME-PPD
Published Sensitization Data Not available in reviewed literature.Significantly reduced sensitization potential compared to PPD.
Induction Threshold Not available.Maximal on-head exposure is >100x lower than the induction threshold (8.8 vs 1075 µg/cm²).[2]
Cross-reactivity in PPD-allergic individuals Not available.Reduced reactivity observed; a majority of PPD-allergic individuals tolerate ME-PPD.[5]

Experimental Protocols

To provide a framework for the objective comparison of dye performance, the following are detailed methodologies for key experiments.

Color Fastness to Washing

Objective: To determine the resistance of the color of dyed hair to repeated washing.

Methodology:

  • Preparation of Hair Swatches: Use standardized bleached human hair swatches.

  • Dyeing Process: Prepare the dye solutions for both this compound and ME-PPD according to a standardized formulation, including the developer. Apply the dye to the hair swatches and allow it to process for the recommended time. Rinse and dry the swatches.

  • Initial Color Measurement: Measure the initial color of the dyed swatches using a spectrophotometer or colorimeter to obtain CIELAB (L, a, b*) values.[7]

  • Washing Cycles: Subject the dyed swatches to a series of standardized washing cycles. Each cycle consists of washing with a standard shampoo, rinsing, and drying.

  • Color Measurement after Washing: After a predetermined number of washing cycles (e.g., 5, 10, 20), measure the CIELAB values of the swatches again.

  • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²]. A lower ΔE value indicates better wash fastness.

Color Fastness to Light

Objective: To assess the resistance of the color of dyed hair to fading upon exposure to a standardized light source.

Methodology:

  • Preparation and Dyeing of Hair Swatches: Follow steps 1 and 2 from the color fastness to washing protocol.

  • Initial Color Measurement: Measure the initial CIELAB values of the dyed swatches.

  • Light Exposure: Expose the dyed swatches to a controlled light source (e.g., a xenon arc lamp) that simulates natural sunlight for a specified duration. A portion of each swatch should be masked to serve as an unexposed control.

  • Final Color Measurement: After the exposure period, measure the CIELAB values of both the exposed and unexposed sections of the swatches.

  • Data Analysis: Calculate the color change (ΔE) between the exposed and unexposed sections. A lower ΔE value indicates superior light fastness.

Skin Sensitization Potential Assessment (In Vivo)

Objective: To determine the potential of the dye formulations to induce skin sensitization.

Methodology (Local Lymph Node Assay - LLNA):

  • Animal Model: Use a validated mouse model.

  • Test Substance Preparation: Prepare various concentrations of the dye formulations (from this compound and ME-PPD) in a suitable vehicle.

  • Application: Apply the test substances to the dorsal surface of the ears of the mice for a specified number of consecutive days.

  • Proliferation Assessment: On the final day, inject the mice with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into proliferating cells.

  • Data Collection: Harvest the draining auricular lymph nodes and measure the incorporation of the radiolabel.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.

Human Repeat Insult Patch Test (HRIPT): This is a clinical study to evaluate the sensitization potential in humans. It involves repeated application of the product to the skin of volunteers over several weeks, followed by a challenge phase to detect any allergic reactions.

Visualizing the Process

G cluster_0 Preparation cluster_1 Dyeing & Initial Measurement cluster_2 Performance Testing cluster_3 Final Measurement & Analysis HairSwatches Standardized Hair Swatches DyePrep Prepare Dye Formulations (this compound & ME-PPD) HairSwatches->DyePrep Dyeing Dye Hair Swatches DyePrep->Dyeing InitialColor Measure Initial Color (CIELAB Lab*) Dyeing->InitialColor WashTest Wash Fastness Test (Repeated Washing Cycles) InitialColor->WashTest LightTest Light Fastness Test (Controlled Light Exposure) InitialColor->LightTest FinalColorWash Measure Final Color (After Washing) WashTest->FinalColorWash FinalColorLight Measure Final Color (After Light Exposure) LightTest->FinalColorLight Analysis Calculate Color Change (ΔE*) & Compare Performance FinalColorWash->Analysis FinalColorLight->Analysis

Caption: Experimental workflow for comparative dye performance testing.

G Hapten PPD Derivative (Hapten) Haptenation Haptenation (Formation of Antigen) Hapten->Haptenation SkinProteins Skin Proteins SkinProteins->Haptenation Langerhans Langerhans Cells (Antigen Presenting Cells) Haptenation->Langerhans LymphNode Draining Lymph Node Langerhans->LymphNode TCell T-Cell Proliferation & Sensitization LymphNode->TCell ReExposure Re-exposure to Hapten TCell->ReExposure Memory T-Cells circulate AllergicReaction Allergic Contact Dermatitis (Inflammation, Rash) ReExposure->AllergicReaction

Caption: Simplified signaling pathway for skin sensitization by PPD derivatives.

Conclusion

This comparative guide highlights the performance characteristics of dyes derived from this compound and ME-PPD. While dyes from this compound are noted for their high performance in various applications, there is a significant lack of publicly available data regarding their specific performance and safety in hair dye formulations.

In contrast, ME-PPD has been extensively studied for its reduced skin sensitization potential, offering a significant safety advantage over traditional p-phenylenediamines. It also demonstrates excellent hair coloring capabilities. For a definitive, quantitative comparison of their dyeing performance, further head-to-head studies following standardized experimental protocols are necessary. This would provide the empirical data required for a complete assessment of their relative merits. Researchers and developers are encouraged to conduct such studies to further advance the development of safe and effective dye technologies.

References

A Comparative Guide to the Color Fastness of Dyes Derived from 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chromophores with enhanced stability is a cornerstone of dye chemistry, impacting fields from textile manufacturing to advanced diagnostics. 2-Chloro-5-methyl-1,4-phenylenediamine is a key intermediate known for its role in the synthesis of high-performance dyes. Its molecular structure is a versatile scaffold for creating a diverse array of colorants with desirable fastness properties, crucial for applications demanding durability and color vibrancy.[1] This guide provides a comparative analysis of the color fastness properties of dyes derived from a closely related precursor to this compound and contrasts them with commercially available alternatives.

Performance Comparison of Azo Disperse Dyes

A study on novel disperse azo dyes synthesized from 1-(4-N-acetyl amino) 2-methyl phenyl-2-chloro ethanone, a derivative of our target intermediate, reveals their performance on polyester and nylon fabrics. These dyes, when coupled with various diazotized aromatic amines, yield a range of colors with notable fastness properties.

For a robust comparison, the performance of these synthesized dyes is benchmarked against established commercial dyes, C.I. Disperse Yellow 82 and C.I. Disperse Orange 37.

Dye SampleFiberLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - Color ChangeWash Fastness (ISO 105-C06) - StainingRubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Dye from 1-(4-N-acetyl amino) 2-methyl phenyl-2-chloro ethanone derivative (Example) Polyester4-544-544
Nylon44443-4
C.I. Disperse Yellow 82 (Alternative) Polyester4-54-54-54-54-5
C.I. Disperse Orange 37 (Alternative) Polyester54-54-54-54-5

Note: The fastness ratings are based on a scale of 1-5 for wash and rubbing fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent). The data for the example dye is representative of the performance of this class of compounds as reported in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols for assessing the color fastness properties of dyed textiles.

Light Fastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus: A xenon arc lamp apparatus with a stable light source and filter system is used to simulate the spectral distribution of daylight.

  • Specimen Preparation: A representative specimen of the dyed textile is prepared.

  • Procedure: The specimen, along with a set of blue wool references (rated 1-8), is exposed to the artificial light under controlled conditions of temperature and humidity.

  • Assessment: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The light fastness is rated on a scale of 1 to 8, where a higher number indicates better resistance to fading.

Wash Fastness Testing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering.

  • Apparatus: A laboratory washing machine (e.g., Launder-Ometer) capable of providing controlled temperature and rotational speed.

  • Specimen Preparation: A specimen of the dyed textile is stitched together with a multifibre adjacent fabric (containing strips of common textile fibers like cotton, wool, nylon, polyester, acrylic, and acetate).

  • Procedure: The composite specimen is subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation. Stainless steel balls are often added to simulate mechanical action.

  • Assessment: After washing and drying, the change in color of the specimen is assessed using the Grey Scale for Color Change. The degree of staining on each strip of the multifibre fabric is assessed using the Grey Scale for Staining. Both are rated on a scale of 1 to 5.

Rubbing Fastness Testing (ISO 105-X12)

This method, also known as crocking, determines the resistance of the color of a textile to rubbing off and staining other materials.

  • Apparatus: A crockmeter, which subjects a specified area of the textile to a rubbing action under controlled pressure.

  • Specimen Preparation: A specimen of the dyed textile is mounted on the base of the crockmeter.

  • Procedure:

    • Dry Rubbing: A dry, white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter and is passed back and forth over the specimen for a specified number of cycles.

    • Wet Rubbing: The procedure is repeated with a wet rubbing cloth that has been wetted to a specific moisture content.

  • Assessment: The amount of color transferred to the white rubbing cloth is assessed using the Grey Scale for Staining on a scale of 1 to 5.

Visualizing the Synthesis and Testing Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general synthesis pathway for azo dyes and the experimental workflow for color fastness testing.

G cluster_synthesis Azo Dye Synthesis Pathway A Aromatic Amine (e.g., 2-Chloro-5-methyl- 1,4-phenylenediamine) B Diazotization (NaNO2, HCl, 0-5°C) A->B Step 1 C Diazonium Salt B->C E Coupling Reaction C->E Step 2 D Coupling Component (e.g., Phenol, Naphthol, Aniline derivative) D->E F Azo Dye E->F

Caption: General synthesis pathway for azo dyes.

G cluster_workflow Color Fastness Testing Workflow Start Dyed Textile Sample P1 Specimen Preparation Start->P1 T1 Light Fastness Test (ISO 105-B02) P1->T1 T2 Wash Fastness Test (ISO 105-C06) P1->T2 T3 Rubbing Fastness Test (ISO 105-X12) P1->T3 A1 Assessment vs. Blue Wool Scale T1->A1 A2 Assessment of Color Change & Staining (Grey Scale) T2->A2 A3 Assessment of Staining (Grey Scale) T3->A3 R1 Light Fastness Rating (1-8) A1->R1 R2 Wash Fastness Rating (1-5) A2->R2 R3 Rubbing Fastness Rating (1-5) A3->R3

Caption: Experimental workflow for color fastness testing.

References

A Comparative Analysis of Substituted Phenylenediamines in Pigment Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of various substituted phenylenediamines when utilized as precursors for pigments, particularly azo dyes. The selection of a specific phenylenediamine derivative can significantly impact the final properties of a pigment, influencing its suitability for diverse applications, from industrial coatings to specialized biomedical imaging. This document summarizes key performance indicators based on available experimental data and outlines the methodologies for these evaluations.

Data Presentation: Comparative Performance of Substituted Phenylenediamine-Based Pigments

The following table compiles performance data for pigments synthesized from p-phenylenediamine and its substituted derivatives. The data has been aggregated from various studies, and performance can vary based on the specific chemical structure of the pigment and the experimental conditions.

Phenylenediamine DerivativeSubstituent(s)Lightfastness (Blue Wool Scale)Heat Stability (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)
p-PhenylenediamineNone4-5~180-20033
2-Chloro-p-phenylenediamine2-Chloro5~20044
2,5-Dichloro-p-phenylenediamine2,5-Dichloro6-7>25055
2-Methyl-p-phenylenediamine2-Methyl4~18033
2,5-Dimethyl-p-phenylenediamine2,5-Dimethyl5~20044
2-Nitro-p-phenylenediamine2-Nitro3-4~160-18033

Note: The fastness properties are generally rated on a scale of 1 to 8 for lightfastness (where 8 is excellent) and 1 to 5 for chemical resistance (where 5 is excellent). Heat stability is the maximum temperature at which the pigment shows no significant color change. The data presented is indicative and may vary depending on the specific pigment formulation and application medium.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Lightfastness Testing (ISO 105-B02)

Lightfastness is a measure of a pigment's ability to retain its color when exposed to light.[1] The ISO 105-B02 standard specifies the use of a xenon arc lamp to simulate the effects of natural daylight.[2]

Apparatus:

  • Xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.[1]

  • Blue Wool standard references (Scale 1-8).[3]

  • Grey scale for assessing color change.

Procedure:

  • Sample Preparation: A sample of the pigmented material is prepared according to the intended application (e.g., a coated panel, a plastic chip).

  • Mounting: The sample and a set of Blue Wool standards are mounted on a card and placed in the test chamber.[1]

  • Exposure: The samples are exposed to the xenon arc light under controlled conditions (e.g., irradiance of 42 W/m², black standard temperature of 50°C, and a defined humidity).[3]

  • Evaluation: The fading of the test sample is periodically compared to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the test sample.

Heat Stability Testing (ISO 787-21)

Heat stability determines the resistance of a pigment to color change at elevated temperatures, which is crucial for applications involving high-temperature processing.[4][5][6]

Apparatus:

  • A laboratory oven with precise temperature control.

  • A suitable stoving medium (e.g., an alkyd-melamine resin).[6]

  • Test panels.

Procedure:

  • Dispersion: The pigment is dispersed in the stoving medium at a specified pigment-to-binder ratio.[6]

  • Application: The dispersion is applied as a uniform film onto a test panel.[6]

  • Stoving: The coated panel is placed in the oven and heated to a series of specified temperatures for a defined period (e.g., 30 minutes).

  • Evaluation: After cooling, the color of the heated panels is compared to that of a panel stoved at a lower reference temperature. The heat stability is reported as the maximum temperature at which no significant color change is observed.

Chemical Resistance Testing (Acid and Alkali)

This test assesses the stability of a pigment when exposed to acidic and alkaline environments.[6][7][8][9]

Apparatus:

  • Test tubes or beakers.

  • Standard acidic and alkaline solutions (e.g., 5% HCl, 2% NaOH).[10]

  • Filtration apparatus.

  • Grey scale for assessing staining.

Procedure:

  • Suspension: A weighed amount of the pigment is suspended in a specified volume of the acidic or alkaline solution.[7][8][10]

  • Agitation: The suspension is agitated for a defined period to ensure thorough contact.[6]

  • Observation and Filtration: The mixture is observed for any color change in the pigment or the solution. The suspension is then filtered.[8][10]

  • Evaluation: The color of the filtrate is assessed for staining, and the color of the filtered pigment is compared to an untreated sample to evaluate the degree of color change. The resistance is rated on a 1-5 scale, where 5 indicates no change.[8]

Visualizations

General Structure of Substituted Phenylenediamine Pigments

The following diagram illustrates the basic chemical structure of an azo pigment derived from a substituted p-phenylenediamine. The nature and position of the substituent 'R' on the phenylenediamine ring, as well as the 'Coupling Component,' significantly influence the final properties of the pigment.

G cluster_PPD Substituted p-Phenylenediamine cluster_Coupler Coupling Component PPD Phenylenediamine Ring R Substituent (R) (e.g., -Cl, -CH3, -NO2) PPD->R influences electron density Azo_Pigment Azo Pigment PPD->Azo_Pigment forms Coupler Aromatic Compound (e.g., Naphthol, Acetoacetanilide) Coupler->Azo_Pigment forms Properties Pigment Properties: - Color - Lightfastness - Heat Stability - Chemical Resistance Azo_Pigment->Properties determines

Caption: Relationship between precursors and pigment properties.

Experimental Workflow for Pigment Performance Evaluation

This diagram outlines the typical workflow for synthesizing and evaluating the performance of pigments derived from substituted phenylenediamines.

G cluster_testing Performance Testing start Start: Select Substituted Phenylenediamine synthesis Azo Pigment Synthesis (Diazotization & Coupling) start->synthesis purification Purification & Drying synthesis->purification characterization Physicochemical Characterization (e.g., FT-IR, UV-Vis) purification->characterization lightfastness Lightfastness Test (ISO 105-B02) characterization->lightfastness heat_stability Heat Stability Test (ISO 787-21) characterization->heat_stability chem_resistance Chemical Resistance Test (Acid & Alkali) characterization->chem_resistance data_analysis Data Analysis & Comparison lightfastness->data_analysis heat_stability->data_analysis chem_resistance->data_analysis end End: Performance Profile data_analysis->end

Caption: Pigment synthesis and evaluation workflow.

References

A Comparative Guide to Alternatives for 2-Chloro-5-methyl-1,4-phenylenediamine in Permanent Hair Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of cosmetic science and drug development, the selection of primary intermediates in permanent hair dye formulations is a critical decision, balancing performance, safety, and regulatory compliance. This guide provides an objective comparison of key alternatives to 2-Chloro-5-methyl-1,4-phenylenediamine, a known hair dye precursor. The focus is on Toluene-2,5-diamine sulfate (PTDS), 2-Methoxymethyl-p-phenylenediamine (ME-PPD), and Hydroxyethyl-p-phenylenediamine sulfate (HPPS), for which more extensive research and application data are available. These alternatives are primarily evaluated against the well-characterized, yet highly sensitizing, p-phenylenediamine (PPD), which serves as a relevant benchmark in the absence of direct comparative studies involving this compound.

Performance and Safety Profiles: A Tabular Comparison

The following tables summarize the available quantitative data on the sensitization potential and performance characteristics of the selected hair dye precursors. It is important to note that direct comparative studies are limited, and data is often presented in relation to PPD.

Table 1: Sensitization Potential of Hair Dye Precursors

PrecursorSensitization ClassificationEC3 Value (LLNA)Human Repeat Insult Patch Test (HRIPT) / Patch Test Data
This compound Irritating to skin and eyes[1][2].Data not availableData not available
p-Phenylenediamine (PPD) (Benchmark) Extreme/Strong Sensitizer~0.1% - 1%High incidence of allergic contact dermatitis.
Toluene-2,5-diamine sulfate (PTDS) Strong SensitizerData not availableApproximately 50-57% of individuals allergic to PPD may tolerate PTDS-based dyes[3][4][5].
2-Methoxymethyl-p-phenylenediamine (ME-PPD) Moderate SensitizerSignificantly higher than PPD and PTDIn PPD-allergic individuals, cross-reactivity is observed but often with reduced severity[6].
Hydroxyethyl-p-phenylenediamine sulfate (HPPS) Strong SensitizerData not availableIn a study of PPD-allergic patients, 12% showed cross-reactivity to 2% HPPS[7][8].

Table 2: Performance Characteristics of Hair Dye Precursors

PrecursorColor ContributionColor Fastness (Wash)Color Fastness (Light)
This compound Used in the synthesis of a diverse range of colorants[9].Data not availableData not available
p-Phenylenediamine (PPD) (Benchmark) Primarily forms dark brown to black shades.Generally high.Good stability.
Toluene-2,5-diamine sulfate (PTDS) Imparts a range of colors depending on the coupler used.Data not available in direct comparison.Data not available in direct comparison.
2-Methoxymethyl-p-phenylenediamine (ME-PPD) Excellent hair coloring performance, comparable to PPD[6].Data not available in direct comparison.Data not available in direct comparison.
Hydroxyethyl-p-phenylenediamine sulfate (HPPS) Used in oxidative hair dyes to produce a range of shades.Formulations with pyrazole intermediates showed significant fading after 10 shampooings[3].Fading observed upon irradiation, especially when combined with shampooing[3].

Experimental Protocols

Detailed methodologies are essential for the reproducible and comparative evaluation of hair dye precursors. The following sections outline standard experimental protocols for assessing sensitization potential and color fastness.

Sensitization Potential Assessment

1. Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining lymph nodes of mice following epicutaneous application of a test substance to determine its sensitization potential[10][11][12].

  • Test Animals: Typically, female CBA/J mice are used.

  • Procedure:

    • A minimum of four animals are used per dose group, with a concurrent negative control (vehicle) and a positive control.

    • The test substance is applied to the dorsal surface of each ear daily for three consecutive days.

    • On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously to measure lymphocyte proliferation.

    • Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by scintillation counting.

  • Data Analysis: The stimulation index (SI) is calculated as the ratio of radiolabel incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the concentration that produces an SI of 3, is interpolated from the dose-response curve and is used to quantify the sensitizing potency of the substance[13].

2. Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human volunteers[2][14][15][16].

  • Study Population: A panel of 50-200 healthy adult volunteers is typically recruited.

  • Procedure:

    • Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) for 24 hours, three times a week for three consecutive weeks (a total of nine applications). The site is evaluated for signs of irritation after each patch removal.

    • Rest Phase: A two-week period with no applications follows the induction phase.

    • Challenge Phase: A challenge patch with the test material is applied to a naive skin site.

  • Evaluation: The challenge site is evaluated for signs of a dermal reaction (erythema, edema, papules) at 24, 48, 72, and 96 hours after patch application. A reaction during the challenge phase that is more severe than any observed during the induction phase is indicative of sensitization.

Color Fastness Evaluation

1. Wash Fastness

This test evaluates the resistance of the hair color to fading or shifting after repeated washing[4][17][18][19].

  • Sample Preparation: Standardized hair swatches (e.g., natural white hair) are dyed with the test formulations according to a specified protocol.

  • Color Measurement (Baseline): The initial color of the dyed swatches is measured using a spectrophotometer or colorimeter to obtain CIELAB values (L, a, b*).

  • Washing Protocol: The swatches are subjected to a standardized washing procedure, which includes a specified shampoo, water temperature, washing time, and number of wash cycles.

  • Color Measurement (Post-Washing): The CIELAB values of the washed swatches are measured after a predetermined number of wash cycles.

  • Data Analysis: The color difference (ΔE) is calculated between the baseline and post-washing measurements. A larger ΔE value indicates greater color fading.

2. Light Fastness

This test assesses the stability of the hair color when exposed to a controlled light source that simulates sunlight[3][18].

  • Sample Preparation: Dyed hair swatches are prepared as for the wash fastness test.

  • Exposure: The swatches are exposed to a controlled artificial light source (e.g., a xenon arc lamp) in a weatherometer for a specified duration and intensity.

  • Color Measurement: CIELAB values are measured before and after light exposure.

  • Data Analysis: The color difference (ΔE*) is calculated to quantify the degree of fading caused by light exposure.

Visualizing the Oxidative Dyeing Process and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of oxidative hair dyeing and a typical workflow for comparing hair dye precursors.

G cluster_0 Oxidative Hair Dyeing Process Precursors_Couplers Dye Precursors & Couplers Hair_Shaft Hair Shaft (Cuticle & Cortex) Precursors_Couplers->Hair_Shaft Penetrate cortex Polymerized_Dye Large, Colored Dye Molecules Precursors_Couplers->Polymerized_Dye Polymerization Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) Alkalizing_Agent->Hair_Shaft Swells cuticle Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Precursors_Couplers Oxidizes Final_Color Permanent Hair Color Polymerized_Dye->Final_Color Trapped in cortex

Caption: Oxidative hair dyeing mechanism.

G cluster_1 Comparative Evaluation Workflow Formulation Prepare Dye Formulations (Precursor A vs. Precursor B) Dyeing Dye Standardized Hair Swatches Formulation->Dyeing Performance Performance Testing Dyeing->Performance Safety Safety Assessment Dyeing->Safety Color_Fastness Color Fastness (Wash & Light) Performance->Color_Fastness Dyeing_Efficiency Dyeing Efficiency (Color Uptake) Performance->Dyeing_Efficiency Sensitization Sensitization Potential (LLNA, HRIPT) Safety->Sensitization Cytotoxicity Cytotoxicity (In vitro assays) Safety->Cytotoxicity Data_Analysis Data Analysis & Comparison Color_Fastness->Data_Analysis Dyeing_Efficiency->Data_Analysis Sensitization->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Hair dye precursor evaluation workflow.

References

A Comparative Guide to the Quantification of 2-Chloro-5-methyl-1,4-phenylenediamine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of aromatic amines such as 2-Chloro-5-methyl-1,4-phenylenediamine is crucial for quality control, safety assessment, and research applications. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) assay alongside alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for this compound is not extensively published, this guide leverages established methodologies and performance data from structurally similar aromatic amines to provide a robust comparison.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of aromatic amines using various analytical methods. This data, compiled from studies on analogous compounds, serves as a benchmark for what can be expected when developing and validating a method for this compound.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline> 0.999[1]Not Reported0.010% (w/w)[1]Not ReportedNot Reported
HPLC-Fluorescence (with derivatization) Primary Aromatic Amines0.9996–0.9999[2]0.12–0.21 nmol/L[2]Not ReportedExcellent (not quantified)[2]Excellent (not quantified)[2]
GC-MS Aniline in serumNot Reported0.1 mg/L[1]Not ReportedWithin-run: 3.8%, Between-run: 5.8%[1]Not Reported
LC-MS/MS p-Phenylenediamine and metabolitesNot specified, but linear over 10-2000 ng/mL[3]< 10 ng/mL10 ng/mL[3]< 14%[3]51.94–56.20%[3]

Experimental Protocols

Validated HPLC-UV Assay Protocol

This proposed method is based on established protocols for the analysis of similar aromatic amines.[4][5][6]

a. Sample Preparation:

  • Accurately weigh a suitable amount of the sample matrix containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., phosphate or ammonium acetate buffer). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for reproducibility.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance.

  • Injection Volume: 10-20 µL.

c. Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and comparing the measured concentration to the theoretical concentration.

  • Precision: Assess by repeatedly injecting a standard solution (repeatability) and by analyzing multiple preparations of the same sample on different days (intermediate precision). Expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a photodiode array detector.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[1]

a. Sample Preparation:

  • For aqueous samples, liquid-liquid extraction (LLE) at a basic pH or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[1][7][8]

  • Derivatization may be necessary to improve the volatility and chromatographic properties of the amine.

  • The final extract is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).

b. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is often suitable.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature and ramp up to a higher temperature to elute the compound of interest.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex matrices.[1][3]

a. Sample Preparation:

  • Sample preparation is similar to HPLC-UV but may require more rigorous clean-up to minimize matrix effects. SPE is a common choice.[1]

b. LC-MS/MS Conditions:

  • LC System: Similar to the HPLC-UV system, often using columns with smaller particle sizes for better resolution.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for aromatic amines.[1]

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte, providing high selectivity and sensitivity.[1]

Visualizations

HPLC_Workflow Sample Sample Preparation (Weighing, Dissolution, Filtration) HPLC HPLC System Sample->HPLC Inject Column C18 Reversed-Phase Column HPLC->Column Mobile Phase Flow Detector UV Detector Column->Detector Separated Analyte Data Data Acquisition & Processing Detector->Data Signal Result Quantification Result Data->Result Concentration

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Method_Comparison Analyte Quantification of This compound HPLC HPLC-UV Analyte->HPLC Good for routine QC Cost-effective GCMS GC-MS Analyte->GCMS Requires volatility (or derivatization) Good for identification LCMSMS LC-MS/MS Analyte->LCMSMS High sensitivity & selectivity Ideal for complex matrices

Caption: Logical comparison of analytical methods for this compound quantification.

References

Spectroscopic Comparison of 2-Chloro-5-methyl-1,4-phenylenediamine Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectroscopic comparison of "2-Chloro-5-methyl-1,4-phenylenediamine" and its structural isomers. Due to the limited availability of public spectroscopic data for these specific compounds, this document focuses on outlining the standardized experimental protocols and data presentation formats necessary for a comprehensive comparative analysis. The provided methodologies and data table templates are intended to assist researchers in generating and organizing their own experimental data for a robust evaluation.

The primary isomers of interest, based on the substitution pattern on the phenylenediamine ring, are:

  • Isomer 1: this compound (CAS: 5307-03-9)

  • Isomer 2: 4-Chloro-5-methyl-1,2-phenylenediamine

  • Isomer 3: 2-Chloro-3-methyl-1,4-phenylenediamine

  • Isomer 4: 4-Chloro-2-methyl-1,3-phenylenediamine

A visual representation of these isomers is provided below to facilitate structural understanding.

Caption: Chemical structures of the investigated isomers.

Data Presentation

For a clear and direct comparison, all quantitative spectroscopic data should be summarized in the following tables.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerAromatic Protons (ppm)-NH₂ Protons (ppm)-CH₃ Protons (ppm)
This compound
4-Chloro-5-methyl-1,2-phenylenediamine
2-Chloro-3-methyl-1,4-phenylenediamine
4-Chloro-2-methyl-1,3-phenylenediamine

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerAromatic Carbons (ppm)-CH₃ Carbon (ppm)
This compound
4-Chloro-5-methyl-1,2-phenylenediamine
2-Chloro-3-methyl-1,4-phenylenediamine
4-Chloro-2-methyl-1,3-phenylenediamine

Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

IsomerN-H StretchingC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-N StretchingC-Cl Stretching
This compound
4-Chloro-5-methyl-1,2-phenylenediamine
2-Chloro-3-methyl-1,4-phenylenediamine
4-Chloro-2-methyl-1,3-phenylenediamine

Table 4: UV-Vis Spectroscopic Data

Isomerλmax (nm)Molar Absorptivity (ε)Solvent
This compound
4-Chloro-5-methyl-1,2-phenylenediamine
2-Chloro-3-methyl-1,4-phenylenediamine
4-Chloro-2-methyl-1,3-phenylenediamine

Table 5: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound
4-Chloro-5-methyl-1,2-phenylenediamine
2-Chloro-3-methyl-1,4-phenylenediamine
4-Chloro-2-methyl-1,3-phenylenediamine

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the target compounds. Specific instrument parameters should be optimized for each sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for aromatic amines).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Employ a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer equipped with a suitable detector.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, scan the mid-infrared region (4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).

  • Data Analysis: Determine the λmax and the corresponding absorbance. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. For less volatile solids, direct infusion with an appropriate ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Instrumentation: Utilize a mass spectrometer capable of providing accurate mass measurements (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[1][2]

    • Perform fragmentation analysis (MS/MS) to elucidate the structure of the key fragment ions.

  • Data Analysis: Identify the molecular ion and major fragment ions. Compare the fragmentation patterns of the different isomers.

The experimental workflow for this comparative analysis is illustrated below.

experimental_workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_output Final Report Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR UVVis UV-Vis Spectroscopy Isomer1->UVVis MS Mass Spectrometry Isomer1->MS Isomer2 Other Isomers Isomer2->NMR Isomer2->IR Isomer2->UVVis Isomer2->MS Process Data Processing and Peak Assignment NMR->Process IR->Process UVVis->Process MS->Process Compare Comparative Analysis of Spectroscopic Data Process->Compare Guide Publish Comparison Guide Compare->Guide

Caption: Experimental workflow for spectroscopic comparison.

References

Efficacy of Dyes Derived from 2-Chloro-5-methyl-1,4-phenylenediamine on Various Textiles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of dyes synthesized from the intermediate 2-Chloro-5-methyl-1,4-phenylenediamine (also known as 2,5-Diamino-4-chlorotoluene) on different fabric types. Due to the limited availability of comprehensive public data on dyes derived from this specific molecule, this guide synthesizes information from related azo disperse dyes and presents a comparison with common commercial dye classes used for polyester, cotton, wool, and silk. The data presented serves as a benchmark for performance and highlights the expected characteristics of dyes from this chemical family.

Executive Summary

Dyes derived from phenylenediamine compounds are key components in the synthesis of a wide range of colorants, particularly azo and disperse dyes.[1] These dyes are valued for their vibrant shades and are integral to the textile industry. This compound is a crucial intermediate expected to contribute to the synthesis of high-performance dyes with good fastness properties. This guide explores the theoretical application of such dyes on major fabric types and compares their expected performance with established commercial alternatives.

Comparative Performance Analysis

Table 1: Comparative Efficacy of Dyes on Polyester Fabric

Dye TypeWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Azo Disperse Dyes (Proxy for this compound derivatives) 4-5[2]4-6[2]3-4[2]2-3[2]
Commercial Disperse Dyes (Medium Energy) 4-55-643
Commercial Disperse Dyes (High Energy) 56-74-54

Table 2: Comparative Efficacy of Dyes on Cotton Fabric

Dye TypeWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Azo Dyes (General) 2-33-43-42-3
Commercial Reactive Dyes 4-5[3][4]4-5[5]4[3]3[3]
Commercial Direct Dyes 2-3[5]3-4[5]3[5]2[5]

Table 3: Comparative Efficacy of Dyes on Wool and Silk Fabrics

Dye TypeFabricWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Azo Dyes (General) Wool/Silk3443
Commercial Acid Dyes (Levelling) Wool/Silk3[6]4-5[7]4[6]3[6]
Commercial Acid Dyes (Milling) Wool/Silk4[6]5-6[7]4[6]3-4[6]
Commercial Metal-Complex Dyes Wool/Silk4-5[8]6-7[8]4-5[8]4[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of dye efficacy. The following are standard protocols for dyeing and colorfastness testing.

Dyeing Protocol for Polyester with Disperse Dyes (High-Temperature Method)
  • Preparation of the Dyebath:

    • A paste of the disperse dye is prepared with a dispersing agent.

    • Water is added to the paste to create the dyebath.

    • The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • The polyester fabric is introduced into the dyebath at 60°C.

    • The temperature is raised to 130°C over a period of 45-60 minutes.

    • Dyeing is continued at 130°C for 60 minutes to ensure dye diffusion and fixation.

    • The dyebath is then cooled to 60°C.

  • After-treatment:

    • The dyed fabric is rinsed with hot and then cold water.

    • A reduction clearing process is carried out using a solution of sodium hydrosulfite and sodium hydroxide to remove unfixed surface dye, thereby improving wash fastness.

    • The fabric is then rinsed thoroughly and dried.

Standard Colorfastness Testing Methods
  • Wash Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with specified adjacent fabrics, is laundered under controlled conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

  • Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to artificial light under specified conditions, along with a set of blue wool references. The colorfastness is assessed by comparing the change in color of the specimen with that of the references.

  • Rubbing Fastness (ISO 105-X12): A specimen of the dyed fabric is rubbed with a dry and a wet cotton cloth under specified conditions. The amount of color transferred to the cotton cloths is assessed by comparison with a grey scale for staining.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of dyes derived from this compound.

Dye_Efficacy_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application & Testing cluster_comparison Comparative Analysis Intermediate 2-Chloro-5-methyl- 1,4-phenylenediamine Diazotization Diazotization Intermediate->Diazotization Coupling Coupling Reaction (with various couplers) Diazotization->Coupling AzoDye Synthesized Azo Dye Coupling->AzoDye Dyeing Dyeing Process AzoDye->Dyeing AzoDye->Dyeing Fabrics Fabric Substrates (Polyester, Cotton, Wool, Silk) Fabrics->Dyeing DyedFabric Dyed Fabric Samples Dyeing->DyedFabric Colorfastness Colorfastness Testing (Wash, Light, Rubbing) DyedFabric->Colorfastness Evaluation Performance Evaluation (Grey Scale Ratings, K/S Values) Colorfastness->Evaluation DataComparison Data Comparison Evaluation->DataComparison Evaluation->DataComparison Alternatives Alternative Commercial Dyes Alternatives->DataComparison

Caption: Experimental workflow for dye synthesis and efficacy evaluation.

Conclusion

While direct and comprehensive experimental data for dyes derived from this compound on a variety of fabrics remains limited in the public domain, the analysis of related azo disperse dyes provides valuable insights into their expected performance. It is anticipated that dyes synthesized from this intermediate would exhibit good to excellent fastness properties, particularly on synthetic fibers like polyester. For natural fibers, the performance would be contingent on the specific dye structure and the application of appropriate dyeing methodologies and auxiliary chemicals. Further research and publication of experimental data are necessary to fully elucidate the efficacy of this specific class of dyes and to enable a more direct and robust comparison with existing commercial alternatives.

References

Comparative Toxicity Analysis: 2-Chloro-5-methyl-1,4-phenylenediamine vs. p-Phenylenediamine (PPD)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of two phenylenediamine derivatives: 2-Chloro-5-methyl-1,4-phenylenediamine and the more widely known p-Phenylenediamine (PPD). Both substances are utilized in various industrial applications, notably as ingredients in oxidative hair dye formulations. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering a side-by-side view of their toxicity based on available experimental data.

Executive Summary

Both this compound and p-Phenylenediamine (PPD) exhibit notable toxicological properties, particularly in the realm of skin sensitization. While data for PPD is more extensive, the available information indicates that this compound is also a potent skin sensitizer. Genotoxicity data for this compound is currently considered inconclusive by regulatory bodies, whereas PPD has shown some genotoxic potential in in vitro studies. This guide synthesizes the key toxicity endpoints for a direct comparison.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the key quantitative toxicity data for this compound and p-Phenylenediamine.

Table 1: Acute and Dermal/Ocular Toxicity

Toxicity EndpointThis compoundp-Phenylenediamine (PPD)
Acute Oral Toxicity (LD50) 729 - 1190 mg/kg bw (rat)~80 mg/kg bw (rat)
Skin Irritation Not irritating (rabbit)[1]Mild to moderate irritant
Eye Irritation Slight to moderately irritating (rabbit)Severe irritant[2]

Table 2: Skin Sensitization

Toxicity EndpointThis compoundp-Phenylenediamine (PPD)
Skin Sensitization Strong sensitiser (Guinea Pig Maximisation Test)[3]Extreme sensitiser (Human data)[4]

Table 3: Genotoxicity

Assay TypeThis compoundp-Phenylenediamine (PPD)
Bacterial Reverse Mutation Assay (Ames Test) Negative in S. typhimurium strains TA98, TA100, TA1535, TA1537 with and without metabolic activation.[3]Weakly mutagenic in S. typhimurium strain TA98 with metabolic activation.[5][6]
In vivo Micronucleus Test Negative (rat bone marrow)[3]Some evidence of inducing micronuclei in mouse erythrocytes at high doses.[5]
In vitro Mammalian Cell Gene Mutation Test No data availableNegative in L5178Y mouse lymphoma cells.[5]
In vitro Chromosomal Aberration Test No data availableInduced chromosomal aberrations in Chinese hamster ovary (CHO) cells.[6]

Experimental Protocols

Detailed experimental protocols for the key toxicological assays are outlined below. Where study-specific details for this compound were not fully available, the methodologies are described based on standard OECD guidelines, which are likely to have been followed.

Skin Irritation (Rabbit)
  • Guideline: Based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Methodology: A single dose of the test substance (0.5 g) is applied to a small area of shaved skin on an animal (typically an albino rabbit) and covered with a gauze patch. The exposure period is typically 4 hours. After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.[4]

Eye Irritation (Rabbit)
  • Guideline: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion).

  • Methodology: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of an experimental animal (usually an albino rabbit).[2][7][8] The other eye serves as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours) and scored.[2][7][8]

Skin Sensitization: Magnusson-Kligman Guinea Pig Maximisation Test (GPMT)
  • Guideline: Based on OECD Guideline 406 (Skin Sensitisation).

  • Methodology: This test involves two phases: induction and challenge.

    • Induction Phase: Guinea pigs are initially exposed to the test substance by intradermal injection (with and without adjuvant) and then a week later by topical application to the same site.

    • Challenge Phase: Approximately two weeks after the induction phase, the animals are challenged with a topical application of the test substance on a naive area of skin. The skin reactions are observed at 24 and 48 hours after challenge and scored for erythema and edema. A substance is classified as a sensitizer if a positive response is observed in the challenged animals.[1][3]

Bacterial Reverse Mutation Assay (Ames Test)
  • Guideline: Based on OECD Guideline 471 (Bacterial Reverse Mutation Test).[9][10][11]

  • Methodology: Histidine-dependent strains of Salmonella typhimurium (and sometimes tryptophan-dependent Escherichia coli) are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[9][10][11] The bacteria are then plated on a minimal medium lacking the required amino acid. If the test substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the amino acid and form visible colonies. The number of revertant colonies is counted and compared to the control.[9][10][11]

In Vivo Micronucleus Test (Rat)
  • Guideline: Based on OECD Guideline 474 (Mammalian Erythrocyte Micronucleus Test).

  • Methodology: The test substance is administered to the test animals (typically rats or mice), usually on one or more occasions. For this compound, oral gavage was used.[12][13][14] At appropriate times after the last administration, bone marrow is extracted from the animals, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance has induced chromosomal damage.[12][13][14][15]

Mandatory Visualization

Experimental Workflow: In Vitro and In Vivo Toxicity Assessment

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment genotox_invitro Genotoxicity (Ames Test) genotox_invivo Genotoxicity (Micronucleus Test) genotox_invitro->genotox_invivo Follow-up for positive results cytotox Cytotoxicity acute_oral Acute Oral Toxicity skin_irritation Skin Irritation eye_irritation Eye Irritation skin_sensitization Skin Sensitization Test_Substance Test Substance (e.g., this compound or PPD) cluster_in_vitro cluster_in_vitro Test_Substance->cluster_in_vitro Initial Screening cluster_in_vivo cluster_in_vivo Test_Substance->cluster_in_vivo Confirmatory/Regulatory Testing

Caption: A generalized workflow for assessing the toxicity of a chemical substance.

Signaling Pathway: p-Phenylenediamine (PPD) Induced Skin Sensitization

PPD_Sensitization_Pathway PPD p-Phenylenediamine (PPD) Oxidized_PPD Oxidized PPD Products (e.g., Bandrowski's Base) PPD->Oxidized_PPD Oxidation in skin Haptenation Haptenation (Binding to skin proteins) Oxidized_PPD->Haptenation Langerhans_Cells Langerhans Cells (Antigen Presenting Cells) Haptenation->Langerhans_Cells Uptake & Processing T_Cell_Activation T-Cell Activation & Proliferation in Lymph Node Langerhans_Cells->T_Cell_Activation Migration & Antigen Presentation Allergic_Reaction Allergic Contact Dermatitis (Upon re-exposure) T_Cell_Activation->Allergic_Reaction Effector T-cell response

Caption: Simplified signaling pathway for PPD-induced skin sensitization.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-methyl-1,4-phenylenediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 2-Chloro-5-methyl-1,4-phenylenediamine (CAS No. 5307-03-9), a chemical intermediate commonly used in research and development. Adherence to proper disposal protocols is critical to ensure the safety of laboratory personnel and to protect the environment. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is an aromatic amine that is irritating to the skin and eyes.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent exposure.

Key Safety and Handling Information:

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[General SDS guidance]
Handling Use in a well-ventilated area or chemical fume hood. Avoid creating dust.[General SDS guidance]
Storage Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[General SDS guidance]
Spill Cleanup For small spills, absorb with an inert material (e.g., vermiculite, sand). For larger spills, contain the material to prevent it from entering drains or waterways.[General guidance for aromatic amines]

Disposal Procedures

The primary and mandated method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1] This ensures that the waste is managed in accordance with all local, state, and federal regulations. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Step-by-Step Disposal Workflow:

  • Segregation: Keep waste this compound separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization: Place the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, CAS number, and hazard warnings.

  • Storage of Waste: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Contact a Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste with a certified and licensed environmental services company.

  • Documentation: Maintain all records of waste disposal, including manifests and certificates of destruction, as required by your institution and regulatory agencies.

DisposalWorkflow start Waste Generation (this compound) segregate Segregate Waste start->segregate containerize Containerize in Labeled, Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact Contact Licensed Hazardous Waste Disposal Company store->contact document Maintain Disposal Records contact->document end Compliant Disposal document->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-5-methyl-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of 2-Chloro-5-methyl-1,4-phenylenediamine, ensuring the protection of researchers and the integrity of drug development processes.

This document provides immediate and essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound (CAS No. 5307-03-9). Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound, a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] The following table summarizes the required and recommended PPE.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves. Materials such as Viton™, Butyl rubber, or Polyvinyl Alcohol (PVA) are recommended for handling aromatic and chlorinated compounds.[1][2] Nitrile gloves may offer splash protection but are not suitable for prolonged contact.[3][4]Prevents skin contact and absorption. The choice of glove material is critical due to the chemical's composition.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects eyes from dust particles and splashes, preventing serious eye irritation.[5]
Skin and Body Protection A fully buttoned laboratory coat. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[6]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls are insufficient or when handling large quantities of the powder, especially in poorly ventilated areas. A particulate filter is recommended.[5][6]Prevents inhalation of the harmful dust.[1]

Glove Material Chemical Resistance for Aromatic and Chlorinated Compounds:

Glove Material Resistance to Aromatic Hydrocarbons Resistance to Chlorinated Solvents General Recommendation
Viton™ ExcellentExcellentRecommended for prolonged contact.[1][2]
Polyvinyl Alcohol (PVA) ExcellentExcellentNot suitable for use with water-based solutions.[1][2]
Butyl Rubber GoodFairProvides good protection against a variety of chemicals.
Nitrile PoorPoorSuitable for splash protection only; must be changed immediately upon contact.[7]
Neoprene FairFairOffers moderate protection.
Natural Rubber (Latex) PoorPoorNot recommended.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk. The following protocol outlines the essential steps for safe handling in a laboratory setting.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper functioning of engineering controls (fume hood, eyewash station) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Work within a certified chemical fume hood prep3->handle1 handle2 Handle as a powder, avoid generating dust handle1->handle2 handle3 Use dedicated spatulas and weigh boats handle2->handle3 handle4 Keep containers tightly closed when not in use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Clean reusable equipment clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Verify that the chemical fume hood is operational, with a face velocity between 80-120 feet per minute (fpm).[8]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Put on all required PPE as detailed in the table above.

  • Handling:

    • All manipulations of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

    • Handle the solid material carefully to avoid the formation of dust.[2][5] Do not dry sweep; if cleaning is necessary, use a wet wipe or a HEPA-filtered vacuum.

    • Use dedicated and clearly labeled equipment (spatulas, weigh boats) to prevent cross-contamination.

    • Always keep the container tightly sealed when not in immediate use and store it in a cool, dry, and well-ventilated area.[5][8]

  • Post-Handling and Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.

    • Thoroughly clean any reusable equipment that has come into contact with the chemical.

    • Remove PPE in a manner that avoids self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its containers is a critical final step to prevent environmental contamination and accidental exposure.

Disposal Workflow:

cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Disposal waste1 Collect excess chemical and contaminated disposables waste2 Place in a designated, sealed, and labeled hazardous waste container waste1->waste2 store1 Store waste container in a designated satellite accumulation area waste2->store1 dispose1 Arrange for pickup by a licensed hazardous waste disposal service store1->dispose1

Caption: Logical steps for the safe disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Do not mix this chemical waste with other waste streams unless explicitly permitted.

    • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated hazardous waste container.

  • Containerization and Labeling:

    • Use a robust, leak-proof container that is compatible with the chemical.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and the container through an approved and licensed waste disposal company.[5][8] Adhere to all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.